Nilotinib Hydrochloride Monohydrate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for chronic myelogenous leukemia and has 7 investigational indications. This drug has a black box warning from the FDA.
Properties
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-90-8 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals
Introduction
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), Nilotinib Hydrochloride Monohydrate.[2][3] This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.[4][5]
General Physicochemical Properties
This compound is a white to slightly yellowish or greenish-yellow powder.[3][6] It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.[3][4]
| Property | Value | Reference |
| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [3] |
| Molecular Formula | C₂₈H₂₂F₃N₇O · HCl · H₂O | [3] |
| Molecular Weight | 583.99 g/mol | [4] |
| CAS Registry No. | 923288-90-8 | [3] |
| Appearance | White to slightly yellowish to slightly greenish yellow powder | [3][6] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [4][5] |
| Optical Activity | None (no asymmetric carbon) | [4] |
Solubility Profile and Related Parameters
The solubility of this compound is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]
Table 2.1: Solubility in Various Solvents
| Solvent | Solubility Description | Reference |
| Dimethyl Sulfoxide (DMSO) | Freely soluble / Very soluble | [3][4] |
| Ethanol | Sparingly soluble | [3][4] |
| Methanol | Sparingly soluble | [3][4] |
| Water | Practically insoluble | [3] |
| Acetonitrile | Very slightly soluble | [3] |
| n-Octanol | Very slightly soluble | [3] |
| Buffer (pH ≥ 4.5) | Practically insoluble | [4][7] |
Table 2.2: Ionization and Partitioning Characteristics
| Parameter | Value | Conditions | Reference |
| pKa₁ | 2.1 | - | [3][4] |
| pKa₂ | 5.4 | - | [3][4] |
| Log D | -1.1 | n-Octanol / 0.1 N HCl buffer at 37°C | [4] |
| pH (0.02% solution) | 4.3 | in Water/Ethanol (50:50 v/v) | [3][4] |
| pH (0.1% suspension) | 5.3 | in Water | [3][4] |
Solid-State Characterization
The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]
3.1. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.
Table 3.1: Thermal Properties of this compound
| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Observation | Reference |
| DSC | Dehydration | ~97.8 | ~133.4 | Endothermic peak corresponding to the loss of lattice water. | [9][10] |
| TGA | Water Loss | - | ~140 | Weight loss of ~3.2% w/w, equivalent to one mole of water. | [5] |
| DSC | Melt / Decomposition | ~194.2 | ~199.1 | Endothermic event following dehydration. | [9] |
Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]
3.2. Crystallographic Data
Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.
Table 3.2: Characteristic PXRD Peaks for this compound
| 2θ Angle (°) |
| 8.66 |
| 11.42 |
| 17.37 |
| 19.23 |
| 25.50 |
(Reference:[11])
3.3. Stability Profile
Stability studies indicate that this compound is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]
Spectroscopic Profile
Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.
-
Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]
-
UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (λmax) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a λmax of 303 nm.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]
Mechanism of Action and Signaling Pathway
Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]
Experimental Protocols
Standardized protocols are essential for the consistent and accurate characterization of this compound.
6.1. Powder X-ray Diffraction (PXRD)
-
Instrument: PANalytical X'Pert Pro or equivalent.
-
Radiation: CuKα1 (1.5406 Å) radiation.
-
Voltage/Current: 45 kV and 40 mA.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Scan Range: Typically 2° to 40° in 2θ.
-
Scan Speed: Variable, e.g., 2°/min.
-
Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[5]
6.2. Differential Scanning Calorimetry (DSC)
-
Instrument: Mettler Toledo DSC or TA Instruments Q2000.
-
Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[5][21]
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[21]
-
Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[21]
-
Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[10]
6.3. Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q600 or equivalent.
-
Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
-
Heating Rate: A linear heating rate, often 10 °C/min, is applied.
-
Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).
-
Atmosphere: Performed under a controlled nitrogen atmosphere.
-
Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[5]
6.4. Dynamic Vapor Sorption (DVS)
-
Instrument: TA Instruments Q5000SA or similar.
-
Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]
-
Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g., dm/dt ≤ 0.01% per minute).
-
Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate (B1144303) form.[5]
6.5. Solubility Determination
-
Method: An equilibrium solubility method is used. An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.
-
Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]
-
Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
Conclusion
The physicochemical properties of this compound are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.
References
- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
- 3. arasto.com [arasto.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Nilotinib Hydrochloride Monohydrate solubility profile in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility Profile of Nilotinib (B1678881) Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Marketed as Tasigna®, its active pharmaceutical ingredient is Nilotinib Hydrochloride Monohydrate.[3][4] Chemically, it is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide monohydrochloride monohydrate.[3][5]
From a biopharmaceutical perspective, nilotinib is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low aqueous solubility and low intestinal permeability.[4][6] This profile presents significant challenges for oral drug formulation and bioavailability. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, details relevant experimental protocols for its determination, and illustrates its primary mechanism of action.
General Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Appearance | White to slightly yellowish or slightly greenish-yellow powder | [1][3][6] |
| Molecular Formula | C₂₈H₂₂F₃N₇O·HCl·H₂O | [3] |
| Molecular Weight | 583.99 g/mol | [6] |
| pKa | pKa1: 2.1, pKa2: 5.4 | [3][5][6] |
| BCS Class | Class IV (Low Solubility, Low Permeability) |[4][6] |
Aqueous Solubility Profile
The aqueous solubility of this compound is critically dependent on pH, a characteristic feature for weakly basic compounds. Its solubility is significantly higher in acidic conditions and decreases sharply as the pH increases.[3][4][7]
pH-Dependent Solubility
With two pKa values at 2.1 and 5.4, nilotinib's ionization state changes across the physiological pH range of the gastrointestinal tract.[3][5][6] In the low pH environment of the stomach (pH 1-2), the molecule is more protonated and thus more soluble.[8] As it transitions to the higher pH of the small intestine (pH 5 to 7), its solubility dramatically decreases, and it is considered practically insoluble at a pH of 4.5 and above.[1][4][6] This pH-dependent solubility is a primary factor limiting its oral absorption.[4]
Solubility in Various Solvents
The solubility of this compound has been characterized in a range of aqueous and organic solvents. This information is crucial for developing appropriate analytical methods and formulation strategies.
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Practically Insoluble | [3] |
| Aqueous Buffers (pH ≥ 4.5) | Practically Insoluble | [1][4][6] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble / Soluble | [3][5][6] |
| Ethanol | Sparingly Soluble / Slightly Soluble | [1][3][6] |
| Methanol (B129727) | Sparingly Soluble / Slightly Soluble | [1][3][6] |
| Acetonitrile | Very Slightly Soluble | [3][6] |
| n-Octanol | Very Slightly Soluble |[3][6] |
Quantitative Solubility Data
Quantitative solubility data for nilotinib is limited in the public domain and often depends on the specific solid-state form (polymorph) and experimental conditions.
Quantitative Solubility of Nilotinib Polymorphs
| Medium | Polymorph Form I | Polymorph Form II | Fold Increase (II vs I) | Reference |
|---|---|---|---|---|
| 0.1 M HCl (pH 1.0) | - | - | 2.1x | [9] |
| Phosphate Buffer (pH 6.8) | - | - | 2.0x |[9] |
Note: Absolute solubility values for each polymorph were not provided in the source material.
Experimental Protocols
Accurate determination of nilotinib's solubility requires robust and well-defined protocols. Below are methodologies for equilibrium solubility determination and dynamic dissolution analysis.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic equilibrium solubility of this compound at various pH values.
-
Preparation of Buffer Solutions : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Verify the final pH of each buffer.
-
Sample Addition : Add an excess amount of this compound powder to separate vials containing a fixed volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation : After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilution : Dilute the filtered sample with an appropriate solvent (e.g., a mixture of methanol and water) to a concentration within the calibrated range of the analytical method.[10]
-
Quantification : Analyze the concentration of dissolved nilotinib in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Analytical Quantification Methods
A. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method is commonly used for the accurate quantification of nilotinib.[11]
-
Column : Reversed-phase C18 column (e.g., 50 mm x 2.0 mm ID, 4 µm particle size).[11]
-
Mobile Phase : A gradient of methanol with 1 mM NH₄OH and water.[11]
-
Flow Rate : 0.4 mL/min.[11]
-
Column Temperature : 40°C.[11]
-
Detection : UV absorbance at 265 nm.[11]
-
Injection Volume : 10 µL.[11]
B. UV-Vis Spectrophotometry A simpler, though potentially less specific, method involves UV spectrophotometry.
-
Solvent : A 1:1 mixture of methanol and water is suitable for dissolving nilotinib and preparing dilutions.[10]
-
Wavelength of Maximum Absorbance (λmax) : 263 nm.[10]
-
Procedure : Prepare a standard stock solution of known concentration. Create a calibration curve by measuring the absorbance of a series of dilutions. Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.[10]
Dynamic Dissolution Testing (pH-Switch Model)
To better simulate the transit of the drug through the gastrointestinal tract, a pH-switch dissolution model can be employed.[11]
-
Gastric Phase : Add the nilotinib formulation to a vessel containing simulated gastric fluid (SGF, e.g., pH 1.6) at 37°C with constant stirring.[11]
-
Sampling : Periodically withdraw samples for a set duration (e.g., 30 minutes) to measure the dissolution rate in the acidic environment.
-
Intestinal Phase : After the gastric phase, adjust the pH of the dissolution medium to simulate intestinal conditions (e.g., pH 5.2, then 6.8) by adding a concentrated buffer solution.[11]
-
Continued Sampling : Continue to withdraw and analyze samples to observe the drug's behavior (e.g., precipitation or maintenance of a supersaturated state) upon the pH increase.[11]
Mechanism of Action and Signaling Pathway
Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.[12][13] It binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.[1][5][14]
The following diagram illustrates the simplified Bcr-Abl signaling pathway and the inhibitory action of nilotinib.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
Conclusion
The aqueous solubility of this compound is intrinsically low and highly pH-dependent, posing a significant hurdle for its oral delivery. As a BCS Class IV compound, its absorption is limited by both poor solubility and poor permeability.[4][6] A thorough understanding of its solubility profile, guided by robust experimental protocols, is essential for the development of enabling formulations, such as amorphous solid dispersions or nanoparticle systems, designed to enhance its bioavailability.[11] The potent and specific inhibition of the Bcr-Abl signaling pathway underscores its therapeutic importance, justifying continued research into overcoming its biopharmaceutical challenges.
References
- 1. This compound: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. arasto.com [arasto.com]
- 4. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN112294971B - Nilotinib compositions having improved solubility - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C28H25ClF3N7O2 | CID 16757572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bcr-Abl Kinase Inhibition by Nilotinib Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib (B1678881) Hydrochloride Monohydrate, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). Developed to overcome the resistance observed with the first-generation inhibitor, imatinib (B729), Nilotinib is a potent and selective inhibitor of the Bcr-Abl kinase, the constitutively active oncoprotein driving CML pathogenesis. This technical guide provides an in-depth examination of Nilotinib's mechanism of action, the signaling pathways it disrupts, quantitative measures of its efficacy, mechanisms of resistance, and detailed experimental protocols for its preclinical evaluation.
Introduction: The Bcr-Abl Oncoprotein
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11). This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene, creating the BCR-ABL1 fusion gene.
The resulting Bcr-Abl protein is a constitutively active, cytoplasmic tyrosine kinase. Unlike its normal cellular counterpart, c-Abl, which is tightly regulated, Bcr-Abl is perpetually "switched on." This uncontrolled kinase activity leads to the phosphorylation of numerous downstream substrates, activating a cascade of signaling pathways that drive the malignant phenotype of CML: uncontrolled cell proliferation, resistance to apoptosis, and altered cell adhesion.[1]
Mechanism of Action of Nilotinib
Nilotinib functions as an ATP-competitive inhibitor. It was rationally designed to bind with high affinity and selectivity to the ATP-binding site within the kinase domain of the Bcr-Abl protein.[2] By occupying this site, Nilotinib prevents the binding of ATP, thereby blocking the transfer of a phosphate (B84403) group to tyrosine residues on downstream substrates. This inhibition effectively shuts down the aberrant signaling cascade initiated by Bcr-Abl.[3]
Structural studies reveal that Nilotinib, like imatinib, binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase domain.[4] However, it forms more optimized interactions within the binding pocket, leading to a significantly higher potency—approximately 20- to 50-fold greater than imatinib against wild-type Bcr-Abl.[3][5] This increased potency is also crucial for its activity against many of the Bcr-Abl mutations that confer resistance to imatinib.[6]
Bcr-Abl Downstream Signaling
The constitutive activity of Bcr-Abl leads to the activation of several critical downstream signaling pathways that are central to the CML phenotype. Nilotinib's inhibition of Bcr-Abl effectively blocks these pathways.
-
RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS adapter protein complex, leading to a phosphorylation cascade that culminates in the activation of ERK, which then translocates to the nucleus to regulate transcription factors involved in cell growth.[3][7]
-
PI3K/AKT/mTOR Pathway : This pathway is a major driver of cell survival and inhibits apoptosis. Bcr-Abl can activate PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates pro-apoptotic proteins like BAD and promotes cell survival through the mTOR complex.[3][7]
-
JAK/STAT Pathway : Bcr-Abl also directly phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes like Bcl-xL.[1]
References
- 1. Long-term benefits and risks of frontline nilotinib vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. atcc.org [atcc.org]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Nilotinib Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, represents a significant milestone in the targeted therapy of Chronic Myeloid Leukemia (CML).[1][2] Developed by Novartis and sold under the brand name Tasigna, it was rationally designed to overcome the resistance and intolerance observed with the first-line treatment, imatinib (B729).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical significance of Nilotinib Hydrochloride Monohydrate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Rationale
The development of nilotinib was a direct response to the clinical challenges posed by imatinib resistance in CML patients.[1] The primary molecular target in CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][5][6][7] While imatinib proved effective, a significant number of patients developed resistance, often due to point mutations in the Bcr-Abl kinase domain that hinder imatinib binding.
Recognizing this, scientists at Novartis embarked on a rational drug design campaign based on the crystal structure of the Abl-imatinib complex.[1][3] The goal was to create a molecule with a higher binding affinity and the ability to inhibit a wide range of imatinib-resistant Bcr-Abl mutants.[1] This effort led to the discovery of nilotinib (formerly AMN107), a phenylamino-pyrimidine derivative structurally related to imatinib but exhibiting 10- to 30-fold greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[1][3][4][8]
Mechanism of Action: Targeting the Bcr-Abl Kinase
Nilotinib functions as a selective inhibitor of the Bcr-Abl tyrosine kinase.[3][6][9] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1][5][10] This competitive inhibition prevents the phosphorylation of substrate proteins that are crucial for downstream signaling pathways, thereby blocking the signal transduction that leads to cell proliferation and promoting apoptosis in Bcr-Abl-expressing cells.[1][5]
Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including KIT, PDGFR, LCK, EPHA3, EPHA8, DDR1, DDR2, and ZAK.[3] Its potent and selective action against Bcr-Abl, including many mutated forms, underpins its efficacy in patients who have developed resistance to imatinib.[1] However, it is notably ineffective against the T315I mutation.[10][11]
Signaling Pathway
The Bcr-Abl oncoprotein activates several downstream signaling pathways critical for leukemogenesis. These include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival.[12][13][14] Nilotinib's inhibition of Bcr-Abl effectively shuts down these aberrant signaling cascades.
Synthesis of this compound
Several synthetic routes for nilotinib have been developed. A common and efficient approach involves the condensation of key intermediates. The following sections detail a representative synthesis pathway and the associated experimental protocols.
Synthetic Workflow
The synthesis of nilotinib can be conceptualized as a multi-step process that culminates in the formation of the final active pharmaceutical ingredient.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes.[15][16][17]
Step 1: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
-
Chlorination of 4-methyl-3-nitrobenzoic acid: To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride. Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or HPLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain 4-methyl-3-nitrobenzoyl chloride.
-
Condensation: Dissolve 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline in an appropriate solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride in the same solvent. Add a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated. Stir the reaction mixture at room temperature until completion. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[15][17]
-
Monitor the reaction until the nitro group is completely reduced to an amino group.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.
Step 3: Guanidination and Cyclization to form Nilotinib Base
-
Treat the amino compound from Step 2 with cyanamide (B42294) in the presence of an acid (e.g., hydrochloric acid) in a solvent like n-butanol at elevated temperatures. This forms the guanidino intermediate.[15]
-
Condense the resulting guanidino-benzamide derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent such as n-butanol at reflux temperature.[15]
-
Upon completion of the reaction, cool the mixture to allow the nilotinib base to precipitate.
-
Filter the solid, wash with appropriate solvents (e.g., water and methanol), and dry under vacuum to yield pure nilotinib base.[15]
Step 4: Formation of this compound
-
Dissolve the nilotinib base in a suitable solvent system, such as a mixture of ethanol and water.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol).[18]
-
Heat the mixture to ensure complete dissolution and then cool slowly to induce crystallization.
-
Filter the resulting crystals, wash with a cold solvent, and dry under controlled conditions to obtain this compound.
Quantitative Data
Nilotinib's potency and efficacy have been extensively characterized through in vitro assays and clinical trials.
Table 1: In Vitro Inhibitory Activity (IC50 Values)
| Target Kinase | IC50 (nM) | Reference |
| Bcr-Abl | < 30 | [19] |
| Bcr-Abl (in K562 cells) | 30 | [11] |
| Bcr-Abl (wildtype, recombinant) | 15 - 60 | [11][20] |
| c-KIT | 210 | [20] |
| PDGFR | 69 | [20] |
| CSF-1R | 125 - 250 | [20] |
| DDR1 | 3.7 | [20] |
Table 2: Pharmacokinetic Properties of Nilotinib
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 - 4 hours | [21][22] |
| Elimination Half-life | ~17 hours | [10][21] |
| Metabolism | Primarily via CYP3A4 (oxidation and hydroxylation) | [10][21][22] |
| Excretion | >90% in feces | [10] |
| Effect of High-Fat Meal | Increased bioavailability (up to 82%) | [22][23] |
Table 3: Summary of Key Clinical Trial Results
| Study | Phase | Patient Population | Key Finding | Reference |
| ENESTnd | III | Newly diagnosed Ph+ CML-CP | Nilotinib showed superior efficacy over imatinib in achieving earlier and deeper molecular responses. | [24][25] |
| ENEST1st | - | Newly diagnosed CML-CP | At 18 months, 38.4% of patients achieved a deep molecular response (MR4). | [24] |
| Phase II | II | Newly diagnosed CP-CML (400 mg BID) | At 5 years, estimated event-free survival was 89% and overall survival was 93%. | [26] |
| Pediatric Study | II | Pediatric Ph+ CML-CP (resistant/intolerant) | 48% of patients achieved a major molecular response by 12 cycles. | [27] |
| Alzheimer's Disease | II | Mild dementia due to Alzheimer's | Nilotinib was found to be safe and well-tolerated. | [28] |
Conclusion
The discovery and development of this compound exemplify the power of rational drug design in addressing clinical challenges. By specifically targeting the molecular driver of CML, nilotinib has provided a potent and effective therapeutic option for patients, particularly those who have developed resistance to earlier treatments. The synthetic pathways developed for its production are robust, allowing for the large-scale manufacturing of this life-saving medication. Ongoing research continues to explore the full therapeutic potential of nilotinib, including its application in other malignancies and neurodegenerative diseases. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of targeted therapeutics.
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Nilotinib - Wikipedia [en.wikipedia.org]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 6. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. asianpubs.org [asianpubs.org]
- 16. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 17. EP2626355A1 - Process for the preparation of nilotinib hydrochloride - Google Patents [patents.google.com]
- 18. Synthesis routes of Nilotinib hydrochloride [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. ClinPGx [clinpgx.org]
- 21. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontline nilotinib in patients with chronic myeloid leukemia in chronic phase: results from the European ENEST1st study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancernetwork.com [cancernetwork.com]
- 26. Long-term results of a phase 2 trial of nilotinib 400 mg twice daily in newly diagnosed patients with chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. Nilotinib Appears Safe and Affects Biomarkers in Alzheimer’s Disease Clinical Trial | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
Nilotinib Hydrochloride Monohydrate: A Comprehensive Technical Review of Targets Beyond Bcr-Abl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the management of Chronic Myeloid Leukemia (CML) due to its potent and selective inhibition of the Bcr-Abl fusion protein.[1][2] However, the therapeutic efficacy and toxicological profile of Nilotinib are not solely dictated by its on-target activity. A growing body of evidence reveals that Nilotinib interacts with a range of other kinases, leading to a variety of "off-target" effects. This technical guide provides an in-depth analysis of the molecular targets of Nilotinib Hydrochloride Monohydrate beyond Bcr-Abl. It summarizes quantitative data on its inhibitory activity, presents detailed experimental methodologies for target profiling, and visualizes the key signaling pathways affected. A thorough understanding of this polypharmacology is crucial for optimizing its current therapeutic applications and for guiding the development of next-generation TKIs with improved selectivity and novel indications.
Introduction
Nilotinib was rationally designed based on the structure of imatinib (B729) to achieve greater potency and to overcome resistance mediated by Bcr-Abl mutations.[3][4] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, stabilizing the inactive conformation and thereby preventing downstream signaling cascades that drive cellular proliferation and survival.[5][6] While its success in CML is well-documented, the clinical profile of Nilotinib, including its adverse effects and potential efficacy in other malignancies, can be partly attributed to its engagement with other protein kinases.[7][8] This guide focuses on these alternative targets, providing a technical resource for researchers in oncology, immunology, and drug development.
Key Off-Target Kinases of Nilotinib
Nilotinib exhibits inhibitory activity against several other tyrosine kinases, many of which are implicated in oncogenesis and immune regulation. The following sections detail these interactions.
Receptor Tyrosine Kinases (RTKs)
Nilotinib demonstrates significant inhibitory action against several receptor tyrosine kinases crucial for various cellular processes.
-
c-Kit: This receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST) and certain types of leukemia.[9] Nilotinib's inhibition of c-Kit provides a rationale for its investigation in these cancers.[10]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[7][11] Dysregulation of PDGFR signaling is a hallmark of several cancers, making it a relevant target for Nilotinib.[6]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor plays a critical role in the survival, proliferation, and differentiation of macrophages.[12] Inhibition of CSF-1R by Nilotinib may contribute to its immunomodulatory effects.
-
Discoidin Domain Receptors (DDR1 and DDR2): These are unique receptor tyrosine kinases that are activated by collagen.[13] DDR1 has been implicated in cancer cell invasion and metastasis, and Nilotinib has been shown to inhibit its kinase activity.[13][14]
Non-Receptor Tyrosine Kinases
Beyond RTKs, Nilotinib also targets intracellular non-receptor tyrosine kinases.
-
Src Family Kinases (e.g., LCK): The Src family of kinases are pivotal in various signaling pathways, including immune cell activation. Nilotinib inhibits Lymphocyte-specific protein tyrosine kinase (LCK), a key mediator of T-cell receptor (TCR) signaling, which underlies its immunosuppressive effects on T-lymphocytes.[1][15]
-
MAPK11 (p38β) and MAPK12 (p38α): Mitogen-activated protein kinases are central to cellular responses to stress, inflammation, and apoptosis. Nilotinib has been found to bind to p38α and p38β.[8][16]
-
ZAK (Sterile Alpha and TIR Motif Containing 1): Nilotinib has been shown to bind with very high affinity to ZAK kinase, a member of the MAPKKK family.[8]
Quantitative Data: Inhibitory Profile of Nilotinib
The following tables summarize the in vitro inhibitory potency of Nilotinib against its key non-Bcr-Abl kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| c-Kit | 210 | Autophosphorylation assay | [17] |
| PDGFRα/β | 69 | Autophosphorylation assay | [17] |
| CSF-1R | 125 - 250 | Autophosphorylation assay | [17] |
| DDR1 | 3.7 | Autophosphorylation assay | [17] |
| LCK | 550 | In vitro kinase assay | [1] |
| LCK | 5200 | In vitro kinase assay | [1] |
| p38α (MAPK12) | 356 | Kinase activity assay | [16] |
| p38β (MAPK11) | 14 - 75 | Kinase activity assay | [16] |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay format, substrate concentrations, and the source of the enzyme.
Signaling Pathways Targeted by Nilotinib
Nilotinib's interaction with its off-target kinases leads to the modulation of several critical signaling pathways.
c-Kit and PDGFR Signaling
Inhibition of c-Kit and PDGFR by Nilotinib disrupts downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][18][19]
Nilotinib blocks c-Kit and PDGFR signaling pathways.
DDR1 Signaling
Nilotinib's inhibition of DDR1 prevents collagen-induced activation and downstream signaling, which has been shown to involve the phosphorylation of BCR, ultimately impacting β-catenin transcriptional activity and tumor cell invasion.[13][14][15]
Nilotinib inhibits the DDR1-BCR signaling axis.
T-Cell Receptor (TCR) Signaling
Nilotinib's inhibition of LCK disrupts the initial steps of T-cell activation following antigen presentation. This interference with TCR signaling leads to reduced T-cell proliferation and cytokine production.[1][15]
Nilotinib disrupts T-cell receptor signaling via LCK inhibition.
Experimental Protocols
The characterization of Nilotinib's activity against various kinases relies on a range of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of Nilotinib against a purified kinase.
Objective: To measure the concentration of Nilotinib required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified target kinase (e.g., c-Kit, PDGFR, LCK)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare Nilotinib Dilutions: Create a serial dilution of Nilotinib in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Assay Plate Preparation: To each well of a 96-well plate, add the kinase, the specific peptide substrate, and the diluted Nilotinib or vehicle control (DMSO).
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection: Terminate the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DDR1-BCR signaling by nilotinib [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DDR1 inhibition as a new therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. sinobiological.com [sinobiological.com]
In-Vitro Activity of Nilotinib Against Imatinib-Resistant Mutants: A Technical Guide
This technical guide provides a comprehensive overview of the in-vitro activity of Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), against imatinib-resistant BCR-ABL mutants. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on Nilotinib's potency, details relevant experimental protocols, and visualizes critical biological pathways and workflows.
Introduction: The Challenge of Imatinib (B729) Resistance
Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the constitutively active BCR-ABL tyrosine kinase.[1][2][3] However, the emergence of resistance, primarily through point mutations in the BCR-ABL kinase domain, has posed a significant clinical challenge.[4][5][6][7][8] These mutations can impair imatinib binding, leading to disease progression.[8][9]
Nilotinib, a phenylamino-pyrimidine derivative, was rationally designed to have a higher binding affinity and greater potency against BCR-ABL than imatinib.[1][3] It is effective against a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation.[9][10][11] This guide delves into the in-vitro data that substantiates Nilotinib's efficacy in overcoming imatinib resistance.
Quantitative Analysis: In-Vitro Potency of Nilotinib
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Nilotinib and Imatinib against various BCR-ABL mutants, as determined by cellular proliferation assays using Ba/F3 murine pro-B cells engineered to express these mutants.
| BCR-ABL Mutant | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Sensitivity to Nilotinib |
| Wild-Type | 280 - 600 | 15 - 30 | High |
| M244V | - | < 70 | High |
| G250E | > 3000 | < 70 | High |
| Q252H | - | < 70 | High |
| Y253F | - | < 200 | Medium |
| Y253H | > 3000 | < 450 | Low |
| E255K | > 3000 | < 200 | Medium |
| E255V | > 3000 | < 450 | Low |
| F311L | - | < 70 | High |
| T315I | > 3000 | > 2000 | Insensitive |
| F317L | - | < 70 | High |
| M351T | - | < 70 | High |
| F359V | > 3000 | < 200 | Medium |
| L387M | - | < 70 | High |
| H396P | - | < 70 | High |
| H396R | - | < 70 | High |
| F486S | - | - | High |
Note: IC50 values are compiled from multiple sources and can vary based on specific experimental conditions.[10][12][13][14] Sensitivity categories are based on O'Hare et al. (2007) where for nilotinib: sensitive, ≤50 nM; intermediate, ≤500 nM; insensitive, >500 nM.[13]
Experimental Protocols
Robust and reproducible in-vitro assays are fundamental to evaluating the efficacy of TKIs. Below are detailed methodologies for key experiments.
Generation of Cell Lines Expressing BCR-ABL Mutants
This protocol describes the generation of stable cell lines to test the efficacy of Nilotinib against specific mutations.
-
Vector Construction : The cDNA of the desired human BCR-ABL mutant is cloned into a murine stem cell virus (MSCV)-based retroviral vector.
-
Retrovirus Production : The retroviral vector is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent retroviruses.
-
Transduction of Ba/F3 Cells : The Ba/F3 murine pro-B cell line, which is dependent on IL-3 for survival, is transduced with the retroviral supernatant.
-
Selection and Expansion : Transduced cells are selected in a medium lacking IL-3 but containing the appropriate selection antibiotic. Only cells successfully expressing the constitutively active BCR-ABL kinase will survive and proliferate.
-
Verification : The expression of the specific BCR-ABL mutant is confirmed by Western blotting and sequencing.
Cell Viability/Proliferation Assay
This assay quantifies the effect of Nilotinib on the proliferation of BCR-ABL-expressing cells.
-
Cell Seeding : Ba/F3 cells expressing a specific BCR-ABL mutant are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Preparation and Addition : Nilotinib is dissolved in DMSO to create a stock solution and then serially diluted in the culture medium to achieve a range of final concentrations (e.g., 0-10,000 nM). 100 µL of the diluted drug is added to the appropriate wells.
-
Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
-
For MTT : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO, and the absorbance is read at 570 nm.
-
-
Data Analysis : The absorbance values are normalized to the untreated control wells. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing a Key Signaling Pathway and Experimental Workflow
BCR-ABL Signaling Pathway and TKI Inhibition
Caption: BCR-ABL signaling and Nilotinib's mechanism of inhibition.
Experimental Workflow for In-Vitro TKI Testing
Caption: Workflow for assessing Nilotinib's in-vitro activity.
Conclusion
The in-vitro data strongly support the role of Nilotinib as a potent inhibitor of a wide array of imatinib-resistant BCR-ABL mutants. Its significantly lower IC50 values against most of these mutants, with the exception of T315I, underscore its importance as a second-line therapy for CML. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel TKIs to address the ongoing challenge of drug resistance in cancer therapy.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Nilotinib: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
The Preclinical Journey of Nilotinib Hydrochloride Monohydrate: An In-depth Technical Guide to its Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of nilotinib (B1678881) hydrochloride monohydrate in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of nilotinib, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetic Profile of Nilotinib in Preclinical Species
Nilotinib exhibits significant inter-species variability in its pharmacokinetic parameters. The following tables summarize key data from single-dose intravenous and oral administration studies in various animal models.
Table 1: Pharmacokinetic Parameters of Nilotinib Following a Single Intravenous (IV) Dose
| Species | Dose (mg/kg) | Half-Life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Reference |
| Mouse (C57BL/6) | 10 | 2.1 | - | - | [1] |
| Rat | 1 | - | - | 0.55 - 3.9 | [2] |
| Dog (Beagle) | 3 | - | Moderate | 0.55 - 3.9 | [2] |
| Monkey (Cynomolgus) | - | - | Moderate | 0.55 - 3.9 | [2] |
| Guinea Pig | 10 | 2.1 | 11.9 | - | [1] |
| Prairie Dog | 10 | 6.5 | - | - | [1] |
Note: '-' indicates data not available in the cited sources.
Table 2: Pharmacokinetic Parameters of Nilotinib Following a Single Oral (PO) Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-Life (t½) (h) | Oral Bioavailability (F%) | Reference |
| Mouse (C57BL/6) | 10 | ~18,000 | 0.5 | 2.94 | 50 | [1] |
| Rat | - | - | 0.5 - 4 | - | 17 - 44 | [2] |
| Dog (Beagle) | - | - | 0.5 - 4 | - | 17 - 44 | [2] |
| Monkey (Cynomolgus) | 10 | 410 | 1.67 | 5.16 | 13 | [1] |
| Guinea Pig | 10 | <10 | - | - | - | [1] |
| Prairie Dog | 20 | 1673 | 7.2 | 7.57 | 24 | [1] |
Note: '-' indicates data not available in the cited sources.
Table 3: Plasma Protein Binding of Nilotinib in Preclinical Species and Humans
| Species | Plasma Protein Binding (%) |
| Mouse, Rat, Dog, Monkey | >97.5 |
| Human | >97.5 |
Metabolism of Nilotinib
The metabolism of nilotinib is primarily hepatic and is mediated mainly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The primary metabolic pathways are oxidation and hydroxylation.[3][4] Unchanged nilotinib is the main circulating component in plasma.[3] Several metabolites have been identified in preclinical species and humans, though none are considered to significantly contribute to the overall pharmacological activity of the drug.[4][5]
The following diagram illustrates the main metabolic pathways of nilotinib.
References
- 1. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
Structural Analysis of Nilotinib Bound to the Abl Kinase Domain: A Technical Guide
Introduction
Nilotinib (marketed as Tasigna) is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[1] Its development was a significant step forward in overcoming the resistance observed with the first-generation TKI, Imatinib (B729). Nilotinib was rationally designed based on the structure of the Imatinib-Abl complex to achieve higher potency and specificity for the Bcr-Abl kinase, the oncoprotein driving CML.[2][3] This guide provides an in-depth technical overview of the structural and quantitative aspects of the Nilotinib-Abl kinase domain interaction, intended for researchers, scientists, and professionals in the field of drug development.
Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Abl kinase domain. A key characteristic of its mechanism is its high affinity for the inactive "DFG-out" conformation of the kinase.[1] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif of the activation loop is oriented away from the ATP-binding site. By stabilizing this inactive state, Nilotinib prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[1]
Quantitative Analysis of Nilotinib-Abl Kinase Interaction
Nilotinib exhibits significantly greater potency against the wild-type Bcr-Abl kinase compared to Imatinib.[4][5] Its efficacy extends to a wide range of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[4][6] The following tables summarize the in vitro inhibitory potency of Nilotinib against its primary target, the Abl kinase, as well as other key kinases.
Table 1: In Vitro Inhibitory Potency of Nilotinib against Bcr-Abl Kinase
| Target | IC50 (nM) | Reference(s) |
| Wild-type Bcr-Abl | < 30 | [5] |
| M244V | < 70 | [6] |
| G250E | < 70 | [6] |
| Q252H | < 70 | [6] |
| Y253F | < 200 | [6] |
| Y253H | < 450 | [4][6] |
| E255K | < 200 | [4][6] |
| E255V | < 450 | [4][6] |
| F311L | < 70 | [6] |
| T315I | > 10,000 | [4][6] |
| F317L | < 70 | [6] |
| M351T | < 70 | [6] |
| F359V | < 450 | [4][6] |
| H396P | < 70 | [6] |
| H396R | < 70 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[7]
Table 2: Selectivity Profile of Nilotinib against Other Kinases
| Kinase | IC50 (nM) | Reference(s) |
| c-Kit (wild-type) | 35 | [2] |
| PDGFRα | < 25 | [2] |
| PDGFRβ | - | |
| Src | Insensitive | [8] |
Structural Insights into the Nilotinib-Abl Kinase Complex
The crystal structure of Nilotinib in complex with the human Abl kinase domain (PDB ID: 3CS9) reveals the molecular basis for its high potency and specificity. Nilotinib binds to the inactive, "DFG-out" conformation of the kinase, similar to Imatinib.[3] This binding mode is crucial for its inhibitory activity.
Key molecular interactions between Nilotinib and the Abl kinase domain include:
-
Hydrogen Bonds: The aminopyrimidine core of Nilotinib forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met318. Additionally, hydrogen bonds are formed with the side chains of Glu286 and Asp381.[3][9]
-
Hydrophobic Interactions: The trifluoromethylphenyl and methyl-imidazole groups of Nilotinib engage in extensive hydrophobic interactions with residues lining the ATP-binding pocket. These interactions contribute significantly to the high binding affinity of the inhibitor.
The structural differences between Nilotinib and Imatinib, particularly in the regions that interact with the P-loop and the activation loop, are thought to be responsible for Nilotinib's ability to inhibit many Imatinib-resistant mutants.[3]
Experimental Protocols
Expression and Purification of the Abl Kinase Domain for Structural Studies
This protocol describes a general method for the bacterial expression and purification of the human Abl kinase domain.
a. Expression:
-
The human Abl kinase domain (residues 229-511) is subcloned into a bacterial expression vector, such as pET-28a, often with an N-terminal His-tag for purification.[8]
-
For improved solubility and to prevent toxic levels of kinase activity in the host cells, the Abl kinase is often co-expressed with a tyrosine phosphatase, such as YopH.[8][10]
-
The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).
-
Cultures are grown at 37°C to an OD600 of approximately 1.2, then cooled to 18°C before induction with IPTG (e.g., 0.2 mM) for overnight expression.[8]
b. Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol, 25 mM imidazole).[8]
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The soluble lysate is cleared by centrifugation and applied to a Ni-NTA affinity column.
-
The column is washed with lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged Abl kinase domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).[10]
-
Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical ELISA-based method for determining the IC50 of Nilotinib against the Abl kinase.
a. Reagents and Materials:
-
Recombinant human Abl kinase domain
-
Biotinylated peptide substrate
-
Nilotinib stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
b. Procedure:
-
Coat the streptavidin plate with the biotinylated peptide substrate and wash to remove unbound substrate.
-
Prepare serial dilutions of Nilotinib in kinase reaction buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).
-
Add the Nilotinib dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant Abl kinase to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be close to the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate to allow for binding to the phosphorylated substrate.
-
Wash away the unbound antibody and add the TMB substrate.
-
Stop the color development with a stop solution and read the absorbance at the appropriate wavelength.
c. Data Analysis:
-
Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Nilotinib concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
X-ray Crystallography of the Nilotinib-Abl Kinase Complex
This protocol provides a general framework for the crystallization and structure determination of the Nilotinib-Abl complex.
a. Crystallization:
-
The purified Abl kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
Nilotinib is added to the protein solution in a slight molar excess and incubated to allow for complex formation.
-
Crystallization screening is performed using various commercially available or custom-made screens via sitting-drop or hanging-drop vapor diffusion methods.
-
Crystals are grown by equilibrating the protein-inhibitor drop against a reservoir solution.
b. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed and scaled.
-
The structure is solved by molecular replacement using a known Abl kinase structure as a search model.
-
The model of the Nilotinib-Abl complex is built into the electron density map and refined to yield the final structure.
Visualizations
Signaling Pathway
Caption: Nilotinib inhibits BCR-Abl, blocking downstream signaling pathways.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.
References
- 1. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interactions of c-ABL mutants in complex with imatinib/nilotinib: a computational study using linear interaction energy (LIE) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
In-Depth Technical Guide to the Research Applications of Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881) Hydrochloride Monohydrate, a potent second-generation tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in oncology and is under active investigation for its potential in neurodegenerative diseases. This technical guide provides a comprehensive overview of its research applications, mechanism of action, and relevant experimental protocols to support drug discovery and development efforts.
Physicochemical Properties
| Property | Value |
| CAS Number | 923288-90-8 |
| Molecular Formula | C₂₈H₂₂F₃N₇O · HCl · H₂O |
| Molecular Weight | 583.99 g/mol |
| Appearance | White to slightly yellowish or greenish-yellowish powder |
| Solubility | pH-dependent; solubility decreases with increasing pH. Practically insoluble in aqueous solutions with a pH of 4.5 or higher. Sparingly soluble in ethanol (B145695) and methanol. |
| pKa | pKa1 = 2.1, pKa2 = 5.4 |
Mechanism of Action
Nilotinib functions as a selective inhibitor of several critical tyrosine kinases implicated in oncogenesis and other disease processes. Its primary target is the aberrant Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein, stabilizing its inactive conformation.[1] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation and survival in CML cells.[1]
Beyond Bcr-Abl, nilotinib also demonstrates potent inhibitory activity against other tyrosine kinases, including:
-
c-KIT: A receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GIST).
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Implicated in various malignancies and fibrotic diseases.[2]
-
Discoidin Domain Receptor 1 (DDR1): A collagen receptor tyrosine kinase that is being explored as a therapeutic target in various cancers and inflammatory diseases.[3]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the regulation of macrophages and osteoclasts.[4]
The targeted inhibition of these kinases underscores the broad therapeutic potential of nilotinib.
Research Applications
Chronic Myeloid Leukemia (CML)
Nilotinib is a cornerstone in the treatment of Ph+ CML, particularly for patients who have developed resistance or intolerance to the first-generation TKI, imatinib (B729).[5] Its higher potency allows it to overcome many of the Bcr-Abl kinase domain mutations that confer imatinib resistance.[4]
Mechanisms of Nilotinib Resistance in CML: Despite its efficacy, resistance to nilotinib can emerge through several mechanisms:
-
BCR-ABL Dependent Mechanisms:
-
Point mutations: Mutations in the Bcr-Abl kinase domain can alter the drug-binding site, reducing the efficacy of nilotinib. The T315I mutation is a notable example that confers resistance to both imatinib and nilotinib.
-
Gene amplification: Increased expression of the BCR-ABL gene can lead to higher levels of the oncoprotein, requiring higher drug concentrations for effective inhibition.[6]
-
-
BCR-ABL Independent Mechanisms:
-
Activation of alternative signaling pathways: Upregulation of pathways such as those mediated by Src family kinases (e.g., Lyn) can provide survival signals to cancer cells, bypassing the need for Bcr-Abl signaling.[6]
-
Drug efflux pumps: Overexpression of efflux transporters like P-glycoprotein (MDR1) can actively pump nilotinib out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Upregulation of anti-apoptotic genes: Increased expression of genes like GCS and SK-1 and downregulation of pro-apoptotic genes like Bax can contribute to a failure to induce apoptosis.[7][8]
-
Parkinson's Disease and Other Neurodegenerative Disorders
A growing body of research is exploring the therapeutic potential of nilotinib in neurodegenerative diseases, most notably Parkinson's disease. The rationale stems from the role of the c-Abl tyrosine kinase in pathological processes within the brain. In Parkinson's disease, c-Abl is implicated in the pathways leading to neuronal cell death and the accumulation of toxic protein aggregates, such as α-synuclein.[9]
Clinical trials have been initiated to evaluate the safety, tolerability, and potential efficacy of low-dose nilotinib in patients with Parkinson's disease.[10][11][12] These studies aim to determine if nilotinib can modulate neuroinflammatory responses, enhance the clearance of toxic proteins through autophagy, and ultimately slow disease progression.[3]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Nilotinib (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target Kinase/Cell Line | IC₅₀ (nM) | Notes |
| BCR-ABL (Wild-Type) | 20 - 60[4] | |
| c-KIT | 210[4] | |
| PDGFR | 69[4] | |
| DDR1 | 3.7[4] | |
| CSF-1R | 125 - 250[4] | |
| KITV560del (Ba/F3 cells) | 26[2] | Exon 11 mutation |
| KITK462E (GIST882 cells) | 160[2] | Exon 13 mutation |
| KITV560G (HMC-1560 cells) | 108[2] | Exon 11 mutation |
| KITV560del/V654A (Ba/F3 cells) | 192[2] | Double mutation (Imatinib-resistant) |
| KITV559D/D820Y (Ba/F3 cells) | 297[2] | Double mutation (Imatinib-resistant) |
| PDGFRA + PDGFRB (A31 cells) | 71[2] | |
| PDGFRB (Tel Ba/F3 cells) | 57[2] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effect of nilotinib on CML cell lines (e.g., K562).
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Nilotinib Hydrochloride Monohydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[15]
-
Compound Preparation: Prepare a stock solution of nilotinib in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation to allow cell attachment, add serial dilutions of nilotinib to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo CML Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of nilotinib in a subcutaneous CML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
CML cell line (e.g., Kcl-22)[17]
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of Kcl-22 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Drug Administration: Administer nilotinib orally (e.g., 10-20 mg/kg, once or twice daily) to the treatment group.[17] Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect of nilotinib.
Clinical Trial Protocol Summary: Nilotinib in Parkinson's Disease (NCT02954978)
This is a summary of a Phase 2, randomized, double-blind, placebo-controlled trial.[10]
-
Objective: To assess the safety, tolerability, and effects on exploratory biomarkers of nilotinib in patients with moderately severe Parkinson's disease.[10]
-
Study Design: Participants were randomized (1:1:1) to receive a placebo, 150 mg nilotinib, or 300 mg nilotinib orally once daily for 12 months, followed by a 3-month washout period.[10][18]
-
Participants: 75 individuals with moderately advanced Parkinson's disease.[18]
-
Primary Outcome Measures: Safety and tolerability.[11]
-
Secondary and Exploratory Outcome Measures: Changes in clinical disability (e.g., MDS-UPDRS scores), pharmacokinetics, and levels of biomarkers in cerebrospinal fluid (CSF) and blood (e.g., dopamine (B1211576) metabolites, α-synuclein, tau).[10][11]
Visualizations
Signaling Pathways
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Experimental Workflows
Caption: Workflow for evaluating nilotinib's in vitro efficacy using an MTT assay.
Caption: Workflow for in vivo evaluation of nilotinib in a CML xenograft model.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib: a potential repurposed treatment for Alzheimer’s disease? | VJDementia [vjdementia.com]
- 4. ClinPGx [clinpgx.org]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanisms responsible for nilotinib resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
- 10. Nilotinib Effects on Safety, Tolerability, and Potential Biomarkers in Parkinson Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nilotinib Appears Safe in Parkinson’s Trial; Drug Thought to Allow Dopamine Replenishment | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note & Protocol: Preparation of Nilotinib Hydrochloride Monohydrate Stock Solutions in DMSO
Introduction
Nilotinib Hydrochloride Monohydrate is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, widely used in cancer research and for the treatment of chronic myeloid leukemia (CML).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This compound exhibits pH-dependent aqueous solubility, being practically insoluble in solutions with a pH of 4.5 or higher.[1][3][4][5] Consequently, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for research purposes.[3] This document provides a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions using anhydrous DMSO.
Quantitative Data Summary
The physical, chemical, and solubility properties of this compound are summarized below.
Table 1: Physicochemical Properties and Solubility
| Property | Value | References |
|---|---|---|
| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [4] |
| Molecular Formula | C₂₈H₂₂F₃N₇O·HCl·H₂O | [4] |
| Molecular Weight | 583.99 g/mol | [3][5][6] |
| Appearance | White to slightly yellowish to slightly greenish yellow powder | [1][4][5] |
| Solubility in DMSO | ≥50 mg/mL. Soluble up to 100 mg/mL (171.23 mM). | [3][7] |
| Solubility in Water | Practically insoluble (pH-dependent; solubility decreases as pH increases) | [4][5][7] |
| Solubility in Ethanol | Sparingly soluble to insoluble |[4][5][7] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same procedure can be adapted for other concentrations by adjusting the mass of the compound accordingly.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol Steps
1. Calculation of Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for a 10 mM Stock Solution in 1 mL:
-
Mass (mg) = 10 mM × 1 mL × 583.99 g/mol / 1000
-
Mass (mg) = 5.84 mg
-
2. Reconstitution Procedure
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of Nilotinib powder (e.g., 5.84 mg) into the tared tube.[3]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.[3] It is recommended to use fresh, high-purity DMSO, as absorbed moisture can reduce the compound's solubility.[7]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[3] If dissolution is slow, brief sonication or gentle warming in a water bath (not exceeding 37°C) can be used to facilitate the process.[2][3]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter before proceeding.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[3]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound and its stock solution.
Table 2: Storage and Stability Guidelines
| Form | Storage Temperature | Recommended Duration | Key Considerations | References |
|---|---|---|---|---|
| Solid Powder | -20°C | Up to 24-36 months | Protect from light. Store in a tightly sealed container. | [3][7] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3] |
| DMSO Stock Solution | -80°C | Up to 12 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |[7] |
Visualizations
Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for preparing the stock solution and the inhibitory action of Nilotinib.
Caption: Workflow for Nilotinib Stock Solution Preparation.
References
Application Notes and Protocols for Testing Nilotinib Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1] It binds with high affinity to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation and blocking downstream signaling pathways that lead to cell proliferation and reduced apoptosis.[2][3][4][5] Nilotinib has also demonstrated inhibitory activity against other tyrosine kinases such as KIT, PDGFR, and CSF1R.[6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Nilotinib in cancer cell lines, focusing on its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
Nilotinib was rationally designed based on the structure of imatinib (B729) to be a more potent inhibitor of the BCR-ABL tyrosine kinase.[4] The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[2][7] Nilotinib effectively blocks the autophosphorylation of BCR-ABL, thereby inhibiting downstream signaling pathways.[4] Research has shown that treatment of BCR-ABL-expressing cells with Nilotinib leads to decreased phosphorylation of STAT5 and CrkL, a reduction in the expression of anti-apoptotic proteins like Bcl-xL, and an induction of pro-apoptotic proteins and cell cycle inhibitors like Bim and p27, ultimately leading to PARP cleavage and apoptosis.[8]
Experimental Protocols
This section provides detailed protocols for assessing Nilotinib's efficacy through cell viability, apoptosis, and cell cycle analysis.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Nilotinib that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., K-562, SUP-B15)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Nilotinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and check viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to a seeding density of 5,000 - 10,000 cells/well.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[1]
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation.[1]
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach (for adherent cells).[1]
-
-
Drug Treatment:
-
Prepare a serial dilution of Nilotinib in complete growth medium from the DMSO stock. A common range is 1 nM to 10 µM.[1]
-
Include a vehicle control with the same final DMSO concentration as the highest drug concentration (typically ≤ 0.1%).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the corresponding Nilotinib dilution or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Target cancer cell line
-
6-well plates
-
Nilotinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a concentration of 5 x 10^5 cells/well and incubate for 24 hours.[9]
-
Treat the cells with Nilotinib at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 500 µL of 1X Annexin-V binding buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of Nilotinib on cell cycle progression.
Materials:
-
Target cancer cell line
-
6-well plates
-
Nilotinib
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with Nilotinib as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of Nilotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Nilotinib IC50 (nM) |
| K-562 | Chronic Myeloid Leukemia | Enter Value |
| SUP-B15 | Acute Lymphoblastic Leukemia | Enter Value |
| Ba/F3 (p210) | Murine Pro-B cells | Enter Value |
| HepG2 | Hepatocellular Carcinoma | Enter Value |
Table 2: Effect of Nilotinib on Apoptosis in K-562 Cells (48h Treatment)
| Treatment | Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | Enter Value | Enter Value | Enter Value |
| Nilotinib | IC50 | Enter Value | Enter Value | Enter Value |
| Nilotinib | 2x IC50 | Enter Value | Enter Value | Enter Value |
Table 3: Effect of Nilotinib on Cell Cycle Distribution in K-562 Cells (48h Treatment)
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | Enter Value | Enter Value | Enter Value |
| Nilotinib | IC50 | Enter Value | Enter Value | Enter Value |
| Nilotinib | 2x IC50 | Enter Value | Enter Value | Enter Value |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes: Quantification of Nilotinib in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881) is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring of nilotinib is crucial to optimize treatment efficacy and manage toxicity. This document provides a detailed application note and protocol for the quantification of nilotinib in human plasma samples using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is sensitive, selective, reproducible, and rapid, making it suitable for pharmacokinetic studies and routine clinical practice.
Principle
The method involves the extraction of nilotinib and an internal standard (IS) from human plasma, followed by separation and quantification using reversed-phase HPLC with UV detection. Protein precipitation is the primary sample preparation technique detailed, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) discussed as alternatives.
Materials and Reagents
-
Nilotinib reference standard
-
Internal Standard (e.g., Rilpivirine or Dasatinib)[1]
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
-
Human plasma (drug-free for calibration standards and quality controls)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Tracer Excel 120 ODS C18, 5 µm, 150 x 4.6 mm)[1]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions
A summary of a validated HPLC method for nilotinib quantification is presented in the table below.[1][2]
| Parameter | Condition |
| Mobile Phase | Potassium dihydrogen phosphate buffer (0.037 M, pH 5.5), Methanol, and Acetonitrile in a ratio of 45:45:10 (v/v/v)[1] |
| Column | Tracer Excel 120 ODS C18 (5 µm; 150 × 4.6 mm)[1] |
| Flow Rate | 1.7 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm[1] or 260 nm[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[1] |
Experimental Protocols
Preparation of Solutions
Stock Solutions:
-
Prepare a stock solution of nilotinib (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Prepare a stock solution of the internal standard (e.g., Rilpivirine at 1 mg/mL) in a similar solvent.
-
Store stock solutions at -20°C or -80°C in the dark.
Working Solutions:
-
On the day of analysis, prepare working solutions of nilotinib by diluting the stock solution with methanol or mobile phase to create a series of concentrations for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 20 µg/mL).[1]
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the nilotinib working solutions to achieve a concentration range that covers the expected therapeutic levels (e.g., 125 to 7000 ng/mL).[1]
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting nilotinib from plasma.
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 500 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 75 µL of the internal standard working solution (e.g., 20 µg/mL Rilpivirine).[1]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex again for 30 seconds.
-
Centrifuge the tubes at a high speed (e.g., 8900 x g) for 20 minutes at room temperature to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.
Alternative Sample Preparation Methods
While protein precipitation is efficient, other techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can offer cleaner extracts, potentially reducing matrix effects.
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup. A common approach involves using a hydrophilic-lipophilic balance (HLB) cartridge.
Protocol Outline:
-
Conditioning: Activate the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., plasma diluted with water and containing the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol in water) to remove interferences.
-
Elution: Elute nilotinib and the internal standard with a stronger solvent (e.g., 100% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.
Liquid-Liquid Extraction (LLE): LLE is another classic technique for sample cleanup. It involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.
Protocol Outline:
-
Add an internal standard to the plasma sample.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex to facilitate extraction and then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) > 0.99 | r² > 0.999 over a range of 125-7000 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | 99.65% to 100.65%[2] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) | Intraday and interday CV < 4.1%[1] |
| Recovery | Consistent, precise, and reproducible | Median recovery ≥65.1%[1] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | 125 ng/mL[1] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | 90 ng/mL[1] |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS. | Chromatograms of blank plasma should be free of interferences. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). | Assessed by analyzing QC samples after exposure to different conditions. |
Data Presentation
All quantitative data from the validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
|---|---|
| 125 | ... |
| 250 | ... |
| 700 | ... |
| 900 | ... |
| 2000 | ... |
| 3000 | ... |
| 5000 | ... |
| 7000 | ... |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (CV %) |
|---|---|---|---|---|
| Low | 250 | ... | ... | ... |
| Medium | 900 | ... | ... | ... |
| High | 5000 | ... | ... | ... |
Table 3: Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Low | 250 | 81.0[1] |
| Medium | 900 | 74.0[1] |
| High | 5000 | 65.1[1] |
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the quantification of nilotinib in human plasma. The detailed protocol for protein precipitation offers a balance of simplicity, speed, and efficiency. For applications requiring higher sensitivity or cleaner extracts, SPE or LLE should be considered. Proper method validation is essential to ensure the accuracy and reliability of the results for clinical and research applications.
References
Application Notes and Protocols: Western Blot Analysis of p-CrkL Inhibition by Nilotinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase.[1][2] The CRK-like protein (CrkL), an adapter protein with SH2 and SH3 domains, is a prominent substrate of the BCR-ABL oncoprotein.[3][4] The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a critical downstream event in the BCR-ABL signaling pathway and serves as a reliable biomarker for BCR-ABL kinase activity.[5][6] Nilotinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that specifically targets the ATP-binding site of the BCR-ABL protein, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets, including CrkL.[1][2][7][8] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of CrkL phosphorylation in response to Nilotinib treatment.
Signaling Pathway and Mechanism of Action
The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, activating signaling pathways that drive cell proliferation and survival, such as the RAS/MEK/MAPK and PI3K/AKT/mTOR pathways.[2] CrkL is directly phosphorylated by BCR-ABL, and this phosphorylation event is a key indicator of BCR-ABL kinase activity.[3][6] Nilotinib acts as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, which stabilizes the inactive conformation of the enzyme and prevents the phosphorylation of its substrates.[2][8] Consequently, a reduction in p-CrkL levels serves as a direct pharmacodynamic marker of Nilotinib's target engagement and efficacy.[6]
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of CrkL phosphorylation by Nilotinib in a BCR-ABL positive cell line (e.g., K562). Data is presented as the mean percentage of p-CrkL relative to the untreated control, normalized to total CrkL levels.
| Nilotinib Concentration (nM) | Treatment Time (hours) | Mean p-CrkL Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | ± 5.2 |
| 10 | 24 | 85 | ± 4.8 |
| 50 | 24 | 55 | ± 3.9 |
| 100 | 24 | 20 | ± 2.5 |
| 500 | 24 | 5 | ± 1.1 |
| 1000 | 24 | <1 | ± 0.5 |
Experimental Protocols
This section details the complete workflow for assessing p-CrkL inhibition by Nilotinib using Western blot.
A. Cell Culture and Treatment
-
Cell Line: Use a BCR-ABL positive cell line, such as K562 (human chronic myeloid leukemia).
-
Culture Conditions: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in appropriate culture plates (e.g., 6-well plates).[5]
-
Nilotinib Preparation: Prepare a stock solution of Nilotinib in DMSO. For a 5 mM stock, reconstitute 5 mg in 1.89 ml DMSO.[7] Store aliquots at -20°C, protected from light.[7]
-
Treatment: Treat cells with increasing concentrations of Nilotinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 2 to 24 hours).[2][7] Include a vehicle control (DMSO) at a final concentration consistent across all wells, not exceeding 0.1%.[5]
B. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease and phosphatase inhibitor cocktail.[5] It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5][6]
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay kit.[5]
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[5]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[5] Run the gel at 100-120 V until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF membranes are recommended for stripping and reprobing.[11] Perform the transfer using a wet or semi-dry transfer system.[5][6]
D. Immunoblotting
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5][6] Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[6][10]
-
Primary Antibody Incubation (p-CrkL): Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) (e.g., Rabbit anti-phospho-CrkL (Tyr207) antibody) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[5][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5][6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[5][6]
-
Washing: Repeat the washing step as described in D.3.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[5][6]
E. Stripping and Reprobing for Total CrkL
To normalize the p-CrkL signal, the membrane should be stripped and reprobed for total CrkL, which serves as a loading control.[5]
-
Stripping: After detecting p-CrkL, wash the membrane and incubate it in a stripping buffer. A common stripping buffer contains 62.5 mM Tris-HCl (pH 6.7), 2% SDS, and 100 mM β-mercaptoethanol. Incubate for 30 minutes at 50°C with agitation.[13]
-
Washing: Wash the membrane extensively with TBST (e.g., six times for 5 minutes each) to remove the stripping buffer.[13]
-
Blocking: Block the membrane again as described in D.1.
-
Primary Antibody Incubation (Total CrkL): Incubate the membrane with a primary antibody against total CrkL (e.g., 1:1000 dilution) overnight at 4°C.[5]
-
Subsequent Steps: Repeat the secondary antibody incubation, washing, and detection steps as described above (D.4 - D.6).
F. Data Analysis
-
Quantification: Quantify the band intensities for both p-CrkL and total CrkL using densitometry software.[6]
-
Normalization: For each sample, normalize the p-CrkL signal to the corresponding total CrkL signal to determine the relative change in phosphorylation.
-
Comparison: Compare the normalized p-CrkL levels in Nilotinib-treated samples to the vehicle-treated control to determine the percentage of inhibition.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-CrkL (Tyr207) (E9A1U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 8. ClinPGx [clinpgx.org]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. abcam.com [abcam.com]
- 12. Phospho-CrkL (Tyr207) Antibody (#3181) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 13. tau.ac.il [tau.ac.il]
Application Notes and Protocols for UV-Visible Spectrophotometric Quantification of Nilotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative determination of Nilotinib, a tyrosine kinase inhibitor, using UV-Visible spectrophotometry. This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for routine analysis of Nilotinib in bulk drug and pharmaceutical formulations. The protocols outlined below have been synthesized from validated methods and are presented with clarity to ensure reproducibility.
Introduction
Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, and is a first-line treatment for chronic myeloid leukemia (CML).[1][2] Accurate and reliable quantification of Nilotinib is crucial for quality control during drug manufacturing and for various research applications. UV-Visible spectrophotometry provides a convenient and accessible analytical tool for this purpose. This document details two validated methods, summarizing their key performance parameters and providing step-by-step experimental protocols.
Mechanism of Action: Nilotinib Signaling Pathway
Nilotinib functions as a targeted therapy by inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[1] By binding to the ATP-binding site of the Bcr-Abl protein, Nilotinib blocks its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3]
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.
Quantitative Data Summary
Two distinct UV-Visible spectrophotometric methods for Nilotinib quantification are summarized below. These methods differ primarily in the solvent system used and the resulting wavelength of maximum absorbance (λmax).
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol (B129727):Water (1:1) | Acetonitrile (B52724):Water (1:1 v/v) |
| λmax | 263 nm[4] | 303 nm[5] |
| Linearity Range | 7 - 12 µg/mL[4] | 0 - 50 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9984[4] | 0.9998[5] |
| Limit of Detection (LOD) | 0.28 µg/mL[4] | 1.557 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.85 µg/mL[4] | 4.719 µg/mL[5] |
| Accuracy (% Recovery) | 100.05%[4] | 99 - 101%[5] |
| Precision (%RSD) | < 2% | < 2%[5] |
Experimental Protocols
The following section provides detailed methodologies for the two cited UV-Visible spectrophotometric methods for Nilotinib quantification.
Method 1: Methanol:Water (1:1) Solvent System
This method utilizes a mixture of methanol and water as the solvent and has been validated for the quantification of Nilotinib hydrochloride.[4]
1. Materials and Reagents:
-
Nilotinib Hydrochloride Reference Standard
-
Methanol (HPLC Grade)
-
Distilled Water
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
2. Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam)
-
1 cm quartz cuvettes
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Nilotinib Hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol:Water (1:1) solvent.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
4. Preparation of Calibration Standards:
-
From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute to the mark with Methanol:Water (1:1) to obtain concentrations in the range of 7-12 µg/mL (e.g., 7, 8, 9, 10, 11, and 12 µg/mL).[4]
5. Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare an 8 µg/mL solution of Nilotinib from the stock solution.[4]
-
Scan the solution from 200-400 nm using Methanol:Water (1:1) as a blank.
-
The wavelength of maximum absorbance should be determined, which is reported to be 263 nm.[4]
6. Construction of Calibration Curve:
-
Measure the absorbance of each calibration standard at 263 nm against the Methanol:Water (1:1) blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the linear regression equation and the correlation coefficient (R²).
7. Analysis of Pharmaceutical Formulation (Capsules):
-
Weigh and finely powder the contents of at least 20 capsules to ensure homogeneity.
-
Accurately weigh a quantity of the powder equivalent to 200 mg of Nilotinib and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol:Water (1:1) and sonicate for 30 minutes with intermittent shaking.
-
Make up the volume to 100 mL with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with Methanol:Water (1:1) to obtain a final concentration within the calibration range.
-
Measure the absorbance of the final solution at 263 nm and calculate the concentration of Nilotinib using the regression equation.
Method 2: Acetonitrile:Water (1:1 v/v) Solvent System
This method employs a mixture of acetonitrile and water as the solvent and is suitable for the quantification of Nilotinib Hydrochloride Monohydrate.[5]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Distilled Water
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
2. Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam)
-
1 cm quartz cuvettes
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile:Water (1:1 v/v) solvent.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
4. Preparation of Calibration Standards:
-
From the standard stock solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks using Acetonitrile:Water (1:1 v/v) to obtain concentrations in the range of 0-50 µg/mL.[5]
5. Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a 10 µg/mL solution of Nilotinib from the stock solution.[5]
-
Scan the solution from 200-400 nm using Acetonitrile:Water (1:1 v/v) as a blank.
-
The wavelength of maximum absorbance should be identified, which is reported to be 303 nm.[5]
6. Construction of Calibration Curve:
-
Measure the absorbance of each calibration standard at 303 nm against the Acetonitrile:Water (1:1 v/v) blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the linear regression equation and the correlation coefficient (R²).
7. Analysis of Pharmaceutical Formulation (Capsules):
-
Follow the same procedure as described in Method 1, section 7, for the preparation of the sample from capsules.
-
Use Acetonitrile:Water (1:1 v/v) as the solvent for dissolution and dilution.
-
Ensure the final concentration of the sample solution falls within the established calibration range (0-50 µg/mL).
-
Measure the absorbance of the final solution at 303 nm and calculate the concentration of Nilotinib using the regression equation.
Experimental Workflow
The general workflow for the UV-Visible spectrophotometric quantification of Nilotinib is illustrated below.
Caption: General workflow for Nilotinib quantification by UV-Vis spectrophotometry.
Conclusion
The UV-Visible spectrophotometric methods described provide a reliable and straightforward approach for the quantification of Nilotinib in both bulk and pharmaceutical dosage forms. The choice between the two methods may depend on the available solvents and the specific formulation being analyzed. It is recommended to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended application.
References
Application Notes and Protocols for the In Vitro Establishment of a Nilotinib-Resistant Chronic Myeloid Leukemia (CML) Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a nilotinib-resistant Chronic Myeloid Leukemia (CML) cell line in a laboratory setting. Understanding the mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like nilotinib (B1678881) is a critical aspect of developing more effective therapeutic strategies for CML.[1] Nilotinib, a second-generation TKI, is highly effective in treating CML, including cases resistant to imatinib.[1][2] However, acquired resistance to nilotinib presents a significant clinical challenge.[1] The development of resistant cell lines in vitro is a fundamental first step in investigating these resistance mechanisms.[1]
Overview of Nilotinib Resistance in CML
Resistance to nilotinib in CML can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.[1]
-
BCR-ABL1-Dependent Mechanisms: The most common cause of resistance is the acquisition of point mutations within the BCR-ABL1 kinase domain.[1][3] These mutations can hinder the binding of nilotinib to the ABL kinase domain.[1][3] The T315I mutation is a well-known example that confers resistance to most available TKIs, with the exception of ponatinib.[1][3] Overexpression of the BCR-ABL1 oncoprotein can also contribute to resistance.[1]
-
BCR-ABL1-Independent Mechanisms: CML cells can also develop resistance through mechanisms that do not involve alterations to the BCR-ABL1 kinase itself.[3] These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump nilotinib out of the cell, reducing its intracellular concentration.[3][4]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependency on BCR-ABL1 signaling by activating other pro-survival pathways.[3] Overexpression of Src family kinases, particularly Lyn, has been observed in nilotinib-resistant cells.[3][4] The PI3K/AKT/mTOR and JAK/STAT pathways are other signaling cascades that can contribute to resistance.[3]
-
Experimental Protocols
This section details the protocols for generating and characterizing a nilotinib-resistant CML cell line.
2.1. Materials and Reagents
-
Cell Line: A nilotinib-sensitive CML cell line (e.g., K562, LAMA84, AR230).[3][4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Nilotinib: Pharmaceutical grade, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Cell Viability Assay Kit: (e.g., MTT, MTS, or similar).
-
Apoptosis Assay Kit: (e.g., Annexin V-FITC/Propidium Iodide).
-
Reagents for protein and RNA extraction, PCR, and Western blotting.
-
Sterile cell culture flasks, plates, and other necessary labware.
2.2. Protocol for Establishing a Nilotinib-Resistant Cell Line
The establishment of a nilotinib-resistant cell line is achieved through a dose-escalation method, where cells are continuously exposed to gradually increasing concentrations of the drug.
-
Determine the Initial IC50 of Nilotinib: Before starting the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of nilotinib for the parental cell line. This is done using a cell viability assay.[1]
-
Initial Exposure: Begin by culturing the parental cells in the presence of a sub-lethal concentration of nilotinib, typically starting at the IC10 or IC20 value.[1]
-
Monitoring Cell Viability and Proliferation: Continuously monitor the cells for viability and proliferation. Initially, a significant decrease in cell viability is expected.[1] Allow the cells to recover and resume normal growth in the presence of the drug.
-
Dose Escalation: Once the cells have adapted to the current nilotinib concentration and are proliferating steadily, gradually increase the drug concentration. The increment of increase should be small to avoid massive cell death.
-
Repeat and Select: Repeat the process of monitoring and dose escalation over a period of several months.[4] This long-term culture under selective pressure will lead to the emergence of a resistant cell population.
-
Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of nilotinib that is significantly higher than the IC50 of the parental cell line.[4] The final concentration can be chosen based on clinically relevant doses.[4]
2.3. Protocol for Characterization of the Nilotinib-Resistant Cell Line
Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the underlying resistance mechanisms.
-
Confirmation of Resistance:
-
Cell Viability Assays (MTT/MTS): Perform dose-response curves to determine the IC50 values for both the parental and resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.[1]
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to assess the level of apoptosis induced by nilotinib in both sensitive and resistant cells. Resistant cells will show significantly lower levels of apoptosis at a given drug concentration.[1]
-
-
Investigation of Resistance Mechanisms:
-
BCR-ABL1 Kinase Domain Mutation Analysis: Sequence the BCR-ABL1 kinase domain to identify any point mutations that may be responsible for resistance.
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes known to be involved in drug resistance, such as BCR-ABL1, MDR1 (ABCB1), and genes in the Src kinase and PI3K/AKT pathways.[5][6]
-
Western Blotting: Investigate the protein expression levels of BCR-ABL1, P-glycoprotein, and key proteins in alternative signaling pathways (e.g., Lyn, STAT5, AKT).[4]
-
-
Data Presentation
The following tables summarize quantitative data from studies that have established nilotinib-resistant CML cell lines.
Table 1: IC50 Values of Nilotinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| K562 | 2 - 5 | 40 | ~8-20 | [4][7] |
| K562 | 22.86 | 120.7 | ~5.3 | [7] |
| K562 | 12,320 (µM) | 24,742 (µM) | 2.01 | [5][6][7] |
| AR230 | 1 | 15 | 15 | [4] |
Table 2: Changes in Gene Expression in Nilotinib-Resistant K562 Cells
| Gene | Fold Change in Expression (Resistant vs. Parental) | Potential Role in Resistance | Reference |
| BCR-ABL1 | 3.85-fold increase | Increased drug target | [8] |
| GCS | 2.45-fold increase | Limits apoptosis | [8] |
| SK-1 | 2.04-fold increase | Limits apoptosis | [8] |
| BAX | 25% decrease | Pro-apoptotic gene | [8] |
| HO-1 | Upregulated | Regulates cell survival and apoptosis | [5][6] |
| mdr1 | Upregulated | Drug efflux | [5][6] |
| caspase-3 | Downregulated | Key apoptosis effector | [5][6] |
Visualizations
Experimental Workflow for Establishing a Nilotinib-Resistant CML Cell Line
Caption: Workflow for generating a nilotinib-resistant CML cell line.
Key BCR-ABL1-Independent Nilotinib Resistance Pathways
Caption: BCR-ABL1-independent resistance pathways to nilotinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms responsible for nilotinib resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Real-time Quantitative PCR (RQ-PCR) Monitoring of BCR-ABL1 Transcripts in Nilotinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that effectively targets the BCR-ABL1 protein.[1][4][5] It binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways.[1][6]
Monitoring the levels of BCR-ABL1 transcripts using Real-time Quantitative PCR (RQ-PCR) is the standard of care for assessing treatment response and monitoring minimal residual disease (MRD) in CML patients.[7][8][9][10] This application note provides a detailed protocol for the in vitro assessment of Nilotinib's efficacy by quantifying the reduction of BCR-ABL1 transcripts in CML cell lines. The methodologies described herein are essential for preclinical drug evaluation and for researchers investigating the molecular effects of TKIs.
Signaling Pathway Overview
The BCR-ABL1 fusion protein activates a number of downstream signaling pathways crucial for leukemogenesis. These include the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and inhibit apoptosis.[2][3][11][12][13] Nilotinib's inhibition of BCR-ABL1 autophosphorylation effectively shuts down these aberrant signals.[1][14]
Experimental Protocols
Cell Culture and Nilotinib Treatment
-
Cell Line: Use a Philadelphia chromosome-positive (Ph+) CML cell line, such as K562, which expresses the p210 BCR-ABL1 transcript.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Nilotinib Treatment:
-
Seed cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.
-
Prepare a stock solution of Nilotinib in DMSO.
-
Treat cells with varying concentrations of Nilotinib (e.g., 0, 10, 50, 100 nM) for 24, 48, and 72 hours. Include a DMSO-only vehicle control.
-
Harvest cells by centrifugation for subsequent RNA extraction.
-
RNA Extraction
-
Lysis: Lyse the harvested cell pellet using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Purification: Follow the manufacturer's protocol for RNA purification, including DNase treatment to remove any contaminating genomic DNA.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Reverse Transcriptase: Add a suitable reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and its corresponding buffer.
-
Incubation: Incubate the reaction mixture according to the enzyme manufacturer's protocol (e.g., 65°C for 5 min, followed by 37°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).
-
Storage: Store the resulting cDNA at -20°C.
Real-time Quantitative PCR (RQ-PCR)
-
Reaction Mix: Prepare the RQ-PCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for BCR-ABL1 (p210) and a control gene (ABL1 is commonly used).
-
A hydrolysis probe (e.g., TaqMan) for each target.
-
A suitable qPCR master mix containing Taq polymerase, dNTPs, and MgCl₂.
-
-
Thermal Cycling: Perform the RQ-PCR on a calibrated real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Collection: Collect fluorescence data at the end of each extension step.
Data Presentation
Table 1: Primer and Probe Sequences for RQ-PCR
| Target Gene | Sequence (5' to 3') | Type |
| BCR-ABL1 (p210) | ||
| Forward Primer | TCCACTCAGCCACTGGATTTAAG | Primer |
| Reverse Primer | GATGTACTCAGCACCCTGTACTGAT | Primer |
| Probe | FAM-CCCTTCAGCGGCCAGTAGCATCTGACT-TAMRA | Probe |
| ABL1 (Control) | ||
| Forward Primer | TGGAGATAACACTCTAAGCATAACTAAAGGT | Primer |
| Reverse Primer | GATGTAGTTGCTTGGGACCCA | Primer |
| Probe | VIC-CCATTTTTGGTTTGGGCTTCACACCATT-TAMRA | Probe |
Table 2: Sample RQ-PCR Data for Nilotinib-Treated K562 Cells (48h)
| Nilotinib (nM) | Avg. Cq (BCR-ABL1) | Avg. Cq (ABL1) | ΔCq (BCR-ABL1 - ABL1) | ΔΔCq (vs. Control) | Fold Change (2-ΔΔCq) | % BCR-ABL1/ABL1IS |
| 0 (Control) | 22.5 | 21.0 | 1.5 | 0.0 | 1.00 | 100% |
| 10 | 24.8 | 21.1 | 3.7 | 2.2 | 0.22 | 22% |
| 50 | 27.2 | 20.9 | 6.3 | 4.8 | 0.04 | 4% |
| 100 | 29.5 | 21.0 | 8.5 | 7.0 | 0.008 | 0.8% |
Data Analysis and Interpretation
The relative quantification of BCR-ABL1 transcripts is typically performed using the ΔΔCq (delta-delta Ct) method.
-
Normalization: Normalize the Cq value of BCR-ABL1 to the Cq value of the endogenous control gene (ABL1) for each sample: ΔCq = Cq(BCR-ABL1) - Cq(ABL1)
-
Relative Quantification: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the untreated control: ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
Fold Change: Determine the fold change in gene expression: Fold Change = 2-ΔΔCq
For clinical reporting, results are often expressed as a percentage on the International Scale (IS).[8][15] This requires calibration against a certified reference material and the application of a laboratory-specific conversion factor. A major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline, corresponding to a BCR-ABL1/ABL1 ratio of ≤0.1% IS.[7][16]
Visualizations
Experimental Workflow
Data Interpretation Logic
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cq values or no amplification | Poor RNA quality/quantity | Re-extract RNA, ensure high purity and integrity. |
| Inefficient reverse transcription | Use fresh reagents, optimize enzyme and primer concentrations. | |
| PCR inhibitors present | Re-purify RNA or cDNA. | |
| Poor PCR efficiency | Suboptimal primer/probe design | Validate primer/probe set; redesign if necessary. |
| Incorrect annealing temperature | Perform a temperature gradient PCR to optimize. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Low template concentration | Increase cDNA input. |
Conclusion
This application note provides a comprehensive framework for utilizing RQ-PCR to monitor the efficacy of Nilotinib in downregulating BCR-ABL1 transcripts in a laboratory setting. Adherence to these standardized protocols is critical for generating reliable and reproducible data, which is fundamental for both basic research and the development of novel therapeutic strategies for CML. Regular molecular monitoring remains the cornerstone of CML management, and these in vitro techniques are invaluable for preclinical assessment.[8][17][18][19]
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. ClinPGx [clinpgx.org]
- 7. iCMLf - Standardisation - Science & Education | International CML Foundation [cml-foundation.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. BCR-ABL1 (BCR::ABL1) Qualitative and Quantitative Testing | Test Fact Sheet [arupconsult.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of the BCR-ABL1 Quantification in CML | MLL [mll.com]
- 16. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. European LeukemiaNet 2020 recommendations for treating chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Consensus on BCR‐ABL1 reporting in chronic myeloid leukaemia in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BCR-ABL1 level monitoring in chronic myeloid leukemia by real time polymerase chain reaction in Brazil – not so real | Hematology, Transfusion and Cell Therapy [htct.com.br]
Application Notes: Analysis of Nilotinib-Induced Apoptosis by Flow Cytometry
Introduction
Nilotinib (B1678881) is a potent second-generation tyrosine kinase inhibitor (TKI) that effectively targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[1] By inhibiting the constitutive kinase activity of BCR-ABL, Nilotinib disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis, or programmed cell death, in sensitive cancer cells.[1] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the extent of apoptosis induced by Nilotinib treatment. These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for researchers, scientists, and drug development professionals studying Nilotinib's pro-apoptotic effects.
Mechanism of Nilotinib-Induced Apoptosis
Nilotinib's primary mechanism of action involves the competitive inhibition of the ATP-binding site of the BCR-ABL tyrosine kinase.[1] This inhibition blocks the autophosphorylation of BCR-ABL and the subsequent activation of downstream pro-survival signaling pathways. A key consequence of BCR-ABL inhibition is the accumulation of the pro-apoptotic protein Bim (Bcl-2 interacting mediator of cell death).[2] Bim is a BH3-only protein that can directly activate the pro-apoptotic Bcl-2 family members Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
In addition to the canonical BCR-ABL/Bim pathway, Nilotinib can also induce apoptosis through a p53-independent mechanism involving the downregulation of Mouse double minute 2 homolog (MDM2) and the X-linked inhibitor of apoptosis protein (XIAP).[3] Inhibition of MDM2 leads to a decrease in XIAP levels, resulting in the activation of caspases and subsequent apoptosis.[3]
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by Nilotinib in various cancer cell lines as determined by flow cytometry using Annexin V and Propidium Iodide staining.
Table 1: Dose-Dependent Induction of Apoptosis by Nilotinib in Human Leukemia Cell Lines
| Cell Line | Nilotinib Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| K562 | 0 (Control) | 48 | 5.55 ± 0.93 | - | 5.55 ± 0.93 |
| 1.56 | 48 | - | - | 10.17 ± 1.03 | |
| 3.12 | 48 | - | - | 16.40 ± 1.41 | |
| 6.25 | 48 | - | - | 49.50 ± 1.25 | |
| SUP-B15 | 0 (Control) | 24 | - | - | <5 |
| 0.5 | 24 | - | - | ~10 | |
| 1 | 24 | - | - | ~20 | |
| 2 | 24 | - | - | ~40 | |
| 5 | 24 | - | - | ~60 | |
| JURL-MK2 | 0 (Control) | 48 | <5 | <2 | <7 |
| 0.1 | 48 | ~15 | ~5 | ~20 | |
| 0.5 | 48 | ~25 | ~10 | ~35 | |
| Kasumi-1 | 0 (Control) | - | - | - | Baseline |
| 10 | - | - | - | ~2-fold increase | |
| 30 | - | - | - | ~3.5-fold increase | |
| MV4-11 | 0 (Control) | - | - | - | Baseline |
| 10 | - | - | - | ~2.5-fold increase | |
| 30 | - | - | - | ~4-fold increase |
Data compiled from multiple sources.[3][4][5][6] Note that presentation formats in original sources may vary (e.g., fold change); this table provides a consolidated view.
Experimental Protocols
Protocol 1: Treatment of Cells with Nilotinib
-
Cell Culture: Culture the desired cancer cell line (e.g., K562, SUP-B15) in the appropriate complete culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 0.5-1 x 10⁶ cells/mL.
-
Nilotinib Preparation: Prepare a stock solution of Nilotinib in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Add the diluted Nilotinib solutions to the cell cultures. Include a vehicle control group treated with the same concentration of DMSO as the highest Nilotinib concentration used.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting: Following treatment, harvest the cells. For suspension cells, transfer the cell suspension to centrifuge tubes. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS). Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
Mandatory Visualizations
Caption: Experimental workflow for analyzing Nilotinib-induced apoptosis.
Caption: Signaling pathways of Nilotinib-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MDM2 by Nilotinib Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols for the Crystallization of Nilotinib Hydrochloride Polymorphs
These application notes provide detailed procedures for the crystallization of various polymorphic and hydrated forms of Nilotinib (B1678881) Hydrochloride. The protocols are intended for researchers, scientists, and professionals in drug development to ensure the controlled and reproducible formation of specific crystal forms, which is critical for the physicochemical properties of the active pharmaceutical ingredient (API).
Introduction to Nilotinib Hydrochloride Polymorphism
Nilotinib is a kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] It is administered as a hydrochloride salt, which can exist in multiple crystalline forms, including hydrates and anhydrates.[3] Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[4] Therefore, controlling the polymorphic form during crystallization is a crucial aspect of pharmaceutical development.[4] This document outlines protocols for preparing the monohydrate and dihydrate forms of Nilotinib HCl, as well as other related polymorphic forms.
Experimental Protocols
The following sections provide step-by-step protocols for the crystallization of specific Nilotinib Hydrochloride polymorphs.
This protocol describes the formation of the monohydrate crystalline form.
Materials:
-
Nilotinib base
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl alcohol
Procedure:
-
Combine 75 g of Nilotinib base with 1820 mL of methanol in a suitable reaction flask.[4]
-
Prepare a solution of 14 g of concentrated HCl in methanol and add it to the reaction mixture.[4]
-
Stir the reaction mass for 30 minutes while maintaining the temperature at 50-55 °C.[4]
-
Cool the mixture to 0-5 °C.[4]
-
Filter the resulting product and wash the filter cake with chilled methanol.[4]
-
For further purification, the product can be maintained in a reaction mixture at 0-5 °C for 3 hours, filtered under vacuum, and washed with chilled isopropyl alcohol.[4]
-
Dry the final product at 30-35 °C under high vacuum for 1 hour to obtain Nilotinib HCl Monohydrate.[4]
This protocol details the procedure for obtaining the dihydrate crystalline form.
Materials:
-
Nilotinib base
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Seed material (optional but recommended)
Procedure:
-
In a round bottom flask, combine 25 g of Nilotinib base, 400 mL of methanol, and 43.7 mL of water.[4]
-
Prepare a solution of 4 mL of concentrated HCl in methanol and add it to the reaction mixture.[4]
-
Stir the reaction mass for 30 minutes at a temperature of 60-65 °C.[4]
-
Optionally, add seed material of the dihydrate form to encourage crystallization.[4]
-
Cool the mixture to 0-5 °C and continue stirring the suspension at this temperature for 180 minutes.[4]
-
Filter the product and wash it with chilled isopropanol.[4]
-
Dry the product at 30-35 °C under high vacuum for 1 hour to yield Nilotinib HCl Dihydrate.[4]
This protocol describes a method for preparing the polymorphic Form R5.
Materials:
-
Nilotinib Hydrochloride
-
Acetic acid
-
An ether solvent (e.g., methyl tert-butyl ether) and/or a hydrocarbon solvent (e.g., n-heptane)
Procedure:
-
Obtain a solution of Nilotinib Hydrochloride in acetic acid at a temperature between 25-35 °C.[1]
-
Add a hydrocarbon and/or an ether solvent to the solution.[5]
-
Maintain the mixture at a temperature between 0 °C and 50 °C (e.g., 25-35 °C) with stirring for a sufficient time to ensure crystallization, which could be several hours.[1][5]
-
Isolate the resulting solid by filtration and suction drying to obtain Nilotinib Hydrochloride Form R5.[1]
Data Summary
The following table summarizes the quantitative parameters for the crystallization protocols.
| Parameter | Nilotinib HCl Monohydrate | Nilotinib HCl Dihydrate |
| Starting Material | 75 g Nilotinib base | 25 g Nilotinib base |
| Solvent System | 1820 mL Methanol | 400 mL Methanol, 43.7 mL Water |
| Reagent | 14 g Conc. HCl in Methanol | 4 mL Conc. HCl in Methanol |
| Dissolution Temp. | 50-55 °C | 60-65 °C |
| Crystallization Temp. | 0-5 °C | 0-5 °C |
| Stirring Time (Cryst.) | Not specified | 180 minutes |
| Drying Conditions | 30-35 °C, high vacuum, 1 hr | 30-35 °C, high vacuum, 1 hr |
| Yield | 70 g | 22 g |
| Purity | > 99.9% | > 99.9% |
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflows and the relationships between different polymorphic forms.
Caption: General workflow for Nilotinib Hydrochloride crystallization.
Caption: Relationship between Form R5 and its thermal conversion products.[1][5]
References
- 1. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
- 2. WO2020095187A1 - Crystalline form of nilotinib hydrochloride, process for its preparation and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 3. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. EP2989090A2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to dissolve Nilotinib Hydrochloride Monohydrate powder for in-vitro assays
Welcome to the Technical Support Center for Nilotinib Hydrochloride Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide clear instructions and troubleshooting advice for dissolving and using this compound powder in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. It is very soluble in DMSO, sparingly soluble in ethanol (B145695) and methanol, and practically insoluble in water, especially at a pH of 4.5 or higher.[1][2][5]
Q3: How does pH affect the aqueous solubility of this compound?
A3: The aqueous solubility of this compound is highly dependent on pH. Its solubility dramatically decreases as the pH increases.[1][2][6] It is practically insoluble in buffer solutions with a pH of 4.5 and higher.[1][5] Therefore, for any aqueous dilutions, it is critical to use a buffer with a pH below 4.5.
Q4: How should I store this compound powder and its stock solutions?
A4: The powder should be stored at -20°C, protected from light and moisture.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[4]
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [4] |
| DMSO | 2 mg/mL (clear solution) | |
| Ethanol | Sparingly soluble | [1][2] |
| Methanol | Sparingly soluble | [1][2] |
| Water | Insoluble/Practically insoluble | [2][4] |
| Acetonitrile | Very slightly soluble | [1][2] |
| Acetonitrile:Water (1:1) | Sufficient for 1 mg/mL stock | [7] |
| Aqueous Buffers (pH ≥ 4.5) | Practically insoluble | [1][5] |
Experimental Protocol: Preparation of Nilotinib Solutions
This protocol outlines the steps for preparing a concentrated stock solution in DMSO and subsequent dilution for use in in-vitro assays.
-
Weighing the Powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Preparing the Stock Solution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired high concentration (e.g., 10-50 mg/mL).
-
Vortex or gently sonicate the mixture until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage.
-
Preparing the Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your acidic aqueous buffer (pH < 4.5) or cell culture medium to the final desired concentration for your experiment.
-
Crucial Step: Add the DMSO stock solution to the aqueous medium drop-wise while gently vortexing to minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration.
-
Use the freshly prepared working solution immediately for the best results.
-
Caption: Experimental workflow for preparing Nilotinib solutions.
Troubleshooting Guide
Problem: My Nilotinib powder is not dissolving in my aqueous buffer.
-
Cause: This is expected. This compound has very low solubility in aqueous solutions, particularly at a pH of 4.5 or higher.[1][5]
-
Solution:
Problem: I am observing precipitation after diluting my DMSO stock solution into my cell culture medium or aqueous buffer.
-
Cause: This common issue, known as "crashing out," occurs when the concentration of Nilotinib in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
-
Solution:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of Nilotinib in your working solution.
-
Optimize Dilution: Add the DMSO stock to the aqueous medium slowly and with constant mixing to allow for better dispersion.
-
Check Medium pH: Ensure the pH of your final medium is as low as your experimental system can tolerate to aid solubility.
-
Gentle Warming/Sonication: Gentle warming (e.g., to 37°C) or brief sonication can sometimes help re-dissolve small amounts of precipitate, but be cautious of potential compound degradation with prolonged heating.[3]
-
Problem: I am seeing unexpected or inconsistent results in my cell-based assays.
-
Cause: Several factors could be at play.
-
Solution:
-
Control for DMSO: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, as DMSO can have its own effects on cells.
-
Check for Precipitation: Micro-precipitation may not be easily visible. Before adding to cells, centrifuge your final working solution at high speed and use the supernatant.
-
Compound Degradation: Ensure that stock solutions are stored correctly and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Mechanism of Action: Bcr-Abl Signaling Pathway
Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[5][8] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing its inactive conformation and blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. arasto.com [arasto.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. wjpls.org [wjpls.org]
- 8. apexbt.com [apexbt.com]
Preventing Nilotinib precipitation in aqueous cell culture media
Welcome to the technical support center for Nilotinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Nilotinib in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of Nilotinib precipitation in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Nilotinib?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib. It has been reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[1][2]
Q2: Why does Nilotinib precipitate when I add it to my cell culture media?
A2: Nilotinib has poor aqueous solubility, especially at the neutral or slightly alkaline pH of typical cell culture media.[1][3] The solubility of Nilotinib is pH-dependent and significantly decreases as the pH increases above 4.5.[3][4] When a concentrated DMSO stock solution is diluted into the aqueous, buffered environment of the media, the Nilotinib can easily exceed its solubility limit and precipitate out of solution.
Q3: What is the maximum aqueous solubility of Nilotinib?
A3: The aqueous solubility of Nilotinib is very low, especially in buffer solutions with a pH of 4.5 or higher, where it is considered practically insoluble.[3][4] Some sources indicate a maximum solubility in water to be around 10-20 µM.[2]
Q4: How should I store my Nilotinib stock solution?
A4: Nilotinib stock solutions in DMSO should be stored at -20°C and protected from light.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Once in solution, it is recommended to be used within three months to prevent loss of potency.[2]
Troubleshooting Guide: Preventing Nilotinib Precipitation
This guide provides a systematic approach to troubleshooting and preventing Nilotinib precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Supersaturation due to high local concentration. | Add the stock solution dropwise to the media while gently swirling. Prepare a more dilute intermediate stock solution in an appropriate acidic buffer (pH < 4.5) if your experimental design allows, before final dilution in media.[1] |
| Final concentration exceeds solubility limit. | Lower the final working concentration of Nilotinib in your experiment.[1] | |
| High final DMSO concentration. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cellular toxicity.[5] | |
| Precipitation observed after incubation | pH of the media is too high. | Nilotinib's solubility is significantly higher in acidic conditions. While altering media pH is generally not feasible for cell culture, be mindful of this property during solution preparation.[1][4] |
| Interaction with media components. | Some components of the media, especially in serum-containing media, may interact with Nilotinib and reduce its solubility. Consider using a different lot of serum or a serum-free media formulation if possible.[6] | |
| Inconsistent experimental results | Degradation of Nilotinib. | Prepare fresh Nilotinib solutions for each experiment.[1] The stability of Nilotinib in aqueous solutions can be limited. |
| Inaccurate concentration of stock solution. | Verify the concentration and purity of your Nilotinib stock solution using analytical methods like HPLC if inconsistencies persist.[1] |
Experimental Protocols
Protocol 1: Preparation of Nilotinib Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Nilotinib in DMSO.
-
Weighing: Accurately weigh the desired amount of Nilotinib powder.
-
Dissolving: Add anhydrous DMSO to the Nilotinib powder to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).[2][5]
-
Solubilization: Vortex and/or gently sonicate the solution to ensure the Nilotinib is completely dissolved.[1] Gentle warming can also be applied, but prolonged heating should be avoided to prevent degradation.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[1][2]
Protocol 2: Diluting Nilotinib for Cell Culture Experiments
This protocol provides a method for diluting the Nilotinib stock solution into your aqueous cell culture medium to minimize precipitation.
-
Thawing: Thaw a single aliquot of the frozen Nilotinib DMSO stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): Prepare a series of intermediate dilutions of the stock solution in DMSO or an appropriate acidic buffer (if compatible with your experiment) to achieve a concentration closer to your final working concentration.
-
Final Dilution: While gently vortexing or swirling your cell culture medium, add the required volume of the Nilotinib stock or intermediate dilution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%, to prevent solvent-related effects on your cells.[5]
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility in DMSO | Up to 50 mg/mL | DMSO | [2] |
| Aqueous Solubility | ~10-20 µM | Water | [2] |
| Aqueous Solubility | Practically insoluble | Buffer solutions pH ≥ 4.5 | [3][4] |
| Recommended Stock Concentration | 5 mM | DMSO | [2] |
| Typical Working Concentration | 10-1000 nM | Cell Culture Media | [2] |
Visualizations
Caption: Experimental workflow for preparing Nilotinib solutions.
Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 3. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent IC50 values in Nilotinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inconsistent IC50 values in Nilotinib (B1678881) experiments.
Troubleshooting Guide for Inconsistent IC50 Values
This guide is designed to help you diagnose and resolve common issues encountered during the determination of Nilotinib IC50 values.
Q1: My experimentally determined IC50 value for Nilotinib is significantly higher than expected. What are the potential causes?
A higher-than-expected IC50 value can indicate either a biological resistance mechanism or a technical problem in your experimental setup. Systematically review the following potential causes:
Biological Factors:
-
Cell Line Authenticity: The identity of your cell line may have been compromised. Misidentified or cross-contaminated cell lines are a common source of unexpected results. It is crucial to verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[1][2][3]
-
BCR-ABL Kinase Domain Mutations: This is a primary cause of Nilotinib resistance. Specific point mutations within the BCR-ABL kinase domain can significantly reduce Nilotinib's binding affinity, leading to higher IC50 values.[4][5]
-
Cell Line Characteristics: Different cell lines possess unique genetic backgrounds that can influence drug sensitivity. This includes variations in the expression of drug transporter proteins (e.g., ABCB1, ABCG2), which can efflux the drug from the cell, or the activation of alternative survival pathways.[6]
-
Cell Health and Passage Number: Use only healthy cells in the logarithmic growth phase with high viability (>95%).[7] Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs.[8]
Technical Factors:
-
Compound Integrity: Ensure your Nilotinib stock solution has been correctly prepared, stored, and has not degraded.[9] Nilotinib is susceptible to degradation in acidic and basic conditions.[10] Confirm its activity with a known sensitive control cell line.
-
Cell Seeding Density: An inappropriate number of cells per well can affect the assay's outcome.[7] High densities can lead to nutrient depletion and contact inhibition, while very low densities may result in a weak signal.[7][11]
-
Serum Protein Binding: Components in Fetal Bovine Serum (FBS) can bind to Nilotinib, reducing its effective concentration.[12] Consider performing assays in reduced-serum conditions to assess this effect.
Q2: My Nilotinib IC50 values are not reproducible between experiments. How can I improve consistency?
Poor reproducibility is often due to technical variability. Implementing a standardized protocol is key to achieving consistent results.
-
Standardize Protocols: Ensure every step, from media preparation to plate reader settings, is performed identically in each experiment.
-
Use Healthy Cells: Consistently use cells from a similar passage number that are in the logarithmic growth phase.[8]
-
Ensure Homogeneity: Thoroughly mix cell suspensions before plating and drug dilutions before adding them to wells to avoid concentration gradients.
-
Implement Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (a known sensitive cell line) on every plate.
-
Accurate Dilutions: Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting and complete mixing at each dilution step.[7]
-
Consistent Incubation Times: The duration of drug exposure is critical.[7] Standardize the incubation time based on the cell line's doubling time.[7]
-
Consistent Data Analysis: Use the same non-linear regression model (e.g., four-parameter logistic model) to calculate the IC50 from your dose-response curves for all experiments.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Cell Line Authentication Resources [worldwide.promega.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Cell Line Authentication | NIST [nist.gov]
- 4. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nilotinib for Imatinib-Resistant CML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib (B1678881) to treat imatinib-resistant Chronic Myeloid Leukemia (CML) cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using Nilotinib in CML cells that have developed resistance to Imatinib (B729)?
A1: Imatinib resistance in CML is most commonly caused by point mutations in the BCR-ABL kinase domain, which prevent effective drug binding.[1][2][3][4][5] Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to have a higher binding affinity and potency against BCR-ABL than imatinib.[6][7][8][9][10][11] It is effective against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[6][8][12][13][14] In vitro studies have shown Nilotinib to be 20- to 50-fold more potent than Imatinib.[8][14]
Q2: What is a typical starting concentration for Nilotinib in in vitro experiments with imatinib-resistant CML cell lines?
A2: The optimal concentration of Nilotinib can vary depending on the specific cell line and the nature of imatinib resistance. However, a common starting point for in vitro studies is in the nanomolar range. For many imatinib-resistant cell lines (excluding T315I), IC50 values for Nilotinib are often observed between 15 nM and 450 nM.[8][15] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. A typical concentration range to test could be from 1 nM to 10 µM.[16]
Q3: My imatinib-resistant CML cells are not responding to Nilotinib treatment. What are the possible reasons?
A3: Lack of response to Nilotinib in imatinib-resistant CML cells can be attributed to several factors:
-
Presence of the T315I mutation: This "gatekeeper" mutation confers resistance to both imatinib and nilotinib.[6][7][12][15] It is crucial to sequence the BCR-ABL kinase domain to check for this mutation.
-
BCR-ABL gene amplification or overexpression: An increased amount of the target protein may require higher concentrations of Nilotinib to achieve inhibition.[1][4][17][18]
-
BCR-ABL independent resistance mechanisms: The cancer cells may have activated alternative signaling pathways to promote their survival and proliferation, such as the Src family kinases (e.g., Lyn and Hck).[3][4][5][17]
-
Drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of Nilotinib.[5][17][19]
-
Suboptimal experimental conditions: Issues with drug stability, cell culture conditions, or assay methodology can lead to apparent resistance.
Q4: How can I determine if my cells have a BCR-ABL mutation that confers resistance to Nilotinib?
A4: The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the BCR-ABL kinase domain. This will identify the specific point mutations present in your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value for Nilotinib | Presence of a resistant BCR-ABL mutation (e.g., Y253H, E255K/V, F359V/C).[20] | Sequence the BCR-ABL kinase domain to identify the mutation. Consult literature for Nilotinib sensitivity for the specific mutation. Consider testing other TKIs like Dasatinib or Ponatinib. |
| BCR-ABL gene amplification.[4] | Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess BCR-ABL gene copy number. | |
| Activation of alternative signaling pathways (e.g., Src kinases).[17] | Use Western blotting to check the phosphorylation status of Src family kinases (e.g., p-Lyn, p-Hck). Consider combination therapy with a Src inhibitor. | |
| Loss of Nilotinib efficacy over time | Acquisition of new BCR-ABL mutations. | Re-sequence the BCR-ABL kinase domain to check for new mutations, particularly T315I. |
| Clonal evolution and selection of a resistant subpopulation. | Perform single-cell cloning and analysis to characterize resistant clones. | |
| Inconsistent results between experiments | Drug degradation. | Prepare fresh stock solutions of Nilotinib regularly and store them appropriately (protected from light and at the recommended temperature). |
| Cell line instability. | Regularly perform cell line authentication. Ensure consistent cell passage numbers for experiments. | |
| Variations in cell density at the time of treatment. | Standardize cell seeding density for all experiments. |
Data Presentation: Nilotinib Potency
Table 1: In Vitro IC50 Values of Nilotinib against Imatinib-Resistant BCR-ABL Mutants
| BCR-ABL Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Sensitivity to Nilotinib |
| Wild-Type | 280 | 15 | High |
| M244V | >3000 | <70 | High |
| G250E | >3000 | <70 | High |
| Q252H | >3000 | <70 | High |
| Y253F | >3000 | ~200 | Medium |
| Y253H | >3000 | ~450 | Low |
| E255K | >3000 | ~200 | Medium |
| E255V | >3000 | ~450 | Low |
| F317L | >3000 | <70 | High |
| M351T | >3000 | <70 | High |
| F359V | >3000 | ~200 | Medium |
| T315I | >10,000 | >2,000 | Insensitive |
Data compiled from multiple sources.[8][15][21] Actual IC50 values can vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Nilotinib on CML cells using a colorimetric MTT assay.[22]
Materials:
-
CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL mutant)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nilotinib (prepare a 10 mM stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Nilotinib in complete medium. Add 100 µL of the diluted drug to the wells to achieve the final desired concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Analysis of BCR-ABL Signaling by Western Blot
This protocol describes how to assess the inhibition of BCR-ABL kinase activity by Nilotinib by measuring the phosphorylation of its downstream target, CrkL.
Materials:
-
CML cells treated with Nilotinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of Nilotinib for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CrkL and a loading control like β-actin.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL at different Nilotinib concentrations.
Visualizations
Caption: Workflow for optimizing Nilotinib in imatinib-resistant CML cells.
Caption: Key signaling pathways in CML and mechanisms of Nilotinib resistance.
References
- 1. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nilotinib: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase [nlp.case.edu]
- 15. researchgate.net [researchgate.net]
- 16. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. benchchem.com [benchchem.com]
- 20. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro testing of drug combinations employing nilotinib and alkylating agents with regard to pretransplant conditioning treatment of advanced-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Nilotinib Hydrochloride Monohydrate stability issues in solution and storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Nilotinib (B1678881) Hydrochloride Monohydrate in experimental settings.
Troubleshooting Guide
This guide addresses common problems encountered when working with Nilotinib Hydrochloride Monohydrate, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Dissolution in Aqueous Buffer | pH of the buffer is too high. Nilotinib's aqueous solubility is highly pH-dependent and significantly decreases at a pH of 4.5 or higher.[1][2][3] | - Verify and adjust pH: Ensure the pH of your aqueous buffer is below 4.5.[1] - Use an alternative solvent for stock solution: Prepare a high-concentration stock solution in Dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer.[1] |
| Precipitation After Diluting DMSO Stock in Aqueous Medium | Final concentration is too high for the aqueous medium. The solubility of Nilotinib is lower in aqueous solutions compared to DMSO.[1] pH of the aqueous medium is not optimal. | - Lower the final concentration: Attempt working with a more diluted solution.[1] - Adjust the final pH: Ensure the pH of the final solution is in the acidic range (below 4.5).[1] - Incorporate a co-solvent: If your experiment allows, a small, optimized percentage of an organic co-solvent like ethanol (B145695) or methanol (B129727) may help maintain solubility.[1] |
| Solution Appears Cloudy or Has Changed Color | Precipitation or chemical degradation. Changes in the physical appearance of the solution can indicate that the compound is no longer fully dissolved or has degraded. | - Visual Inspection: While not definitive, any change in color or clarity could suggest degradation or precipitation.[1] - Analytical Confirmation: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm the integrity and concentration of Nilotinib in your solution.[1] |
| Inconsistent Experimental Results | Degradation of Nilotinib in solution. Instability of the compound can lead to variability in its effective concentration. | - Prepare fresh solutions: To minimize the impact of degradation, prepare Nilotinib solutions fresh for each experiment.[1] - Proper stock solution storage: If using a DMSO stock solution, store it at -20°C, protect it from light, and aliquot it to avoid multiple freeze-thaw cycles. It is recommended to use these solutions within three months.[1][4] - Control for solvent effects: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including controls.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib. It is soluble in DMSO at concentrations as high as 50 mg/mL.[1][4]
Q2: How should I store Nilotinib powder and solutions?
A2:
-
Powder: The lyophilized powder should be stored at -20°C and protected from light. In this form, it is stable for up to 24 months.[1][4]
-
DMSO Stock Solutions: Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C, desiccated, and protected from light. It is advisable to use these solutions within three months of preparation.[1][4]
-
Aqueous Solutions: Due to the potential for precipitation and degradation, aqueous solutions should ideally be prepared fresh for each experiment.[1]
Q3: Under what conditions is this compound unstable in solution?
A3: Nilotinib is known to degrade under the following conditions:
-
Acidic Hydrolysis: It degrades in the presence of strong acids.[1][5]
-
Basic Hydrolysis: It is susceptible to degradation in basic environments.[1][5]
-
Oxidation: The compound can be degraded by oxidizing agents.[1][5]
Forced degradation studies have shown that Nilotinib is relatively stable under thermal and photolytic stress.[5][6][7][8]
Q4: What is the Biopharmaceutical Classification System (BCS) class of Nilotinib?
A4: Nilotinib is classified as a BCS Class IV compound, which indicates it has both low solubility and low permeability.[1][2][3] This classification highlights the inherent challenges in achieving high aqueous solubility.
Experimental Protocols
Preparation of Nilotinib Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 583.99 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh 5.84 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the mixture until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Stability-Indicating HPLC Method for Nilotinib
This is a general protocol based on published methods and should be optimized for specific laboratory conditions.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) or sodium acetate (B1210297), pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common mobile phase composition is a mixture of sodium acetate (pH 5.0) and acetonitrile (B52724) (40:60, v/v).[9][10]
-
Detection Wavelength: UV detection at approximately 254 nm or 265 nm.[6][9][10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[1]
Solution Preparation:
-
Standard Solution: Prepare a standard solution of Nilotinib at a known concentration in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute the experimental Nilotinib solutions to a concentration within the linear range of the assay using the same diluent as the standard.
Visualizations
Caption: Nilotinib inhibits BCR-ABL, PDGF-R, and c-Kit tyrosine kinases.
Caption: Workflow for preparing Nilotinib solutions for experiments.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Identifying degradation products of Nilotinib Hydrochloride Monohydrate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib Hydrochloride Monohydrate. The information herein is designed to assist in identifying and understanding its degradation products in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows unexpected peaks when analyzing a Nilotinib solution. What could be the cause?
A1: Unexpected peaks in your chromatogram are likely degradation products of Nilotinib. The drug is known to degrade under specific conditions.[1][2] Forced degradation studies have shown that Nilotinib is susceptible to degradation in acidic, basic, and oxidative environments.[1][2][3] It is, however, stable under thermal and photolytic stress.[1][2]
Q2: What are the common degradation products of Nilotinib that I should be aware of?
A2: Three primary degradation products have been identified and characterized in forced degradation studies.[1][2] These are formed under acidic, basic, and oxidative conditions. The table below summarizes these degradants.
Q3: How can I prevent the degradation of my Nilotinib solution during my experiments?
A3: To minimize degradation, it is crucial to control the storage and experimental conditions. Avoid exposure of the Nilotinib solution to strong acidic, basic, or oxidizing agents. If your experimental protocol requires such conditions, it is advisable to use a validated stability-indicating analytical method to monitor for the formation of degradation products.
Q4: I suspect my Nilotinib sample has degraded. How can I confirm the identity of the degradation products?
A4: Confirmation of degradation products typically involves techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks.[1] Further characterization can be achieved by isolating the impurities and using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2] The retention times and mass-to-charge ratios of your unknown peaks can be compared to the data for known degradation products.
Summary of Nilotinib Degradation Products
The following table provides a summary of the key degradation products of this compound identified in forced degradation studies.
| Degradation Product ID | Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| DP-1 | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid | C₁₇H₁₄N₄O₂ | 306.11 | Acidic Hydrolysis[1][2][3] |
| DP-2 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C₁₁H₁₀F₃N₃ | 241.08 | Basic Hydrolysis[1][2][3] |
| DP-3 | 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide | C₂₈H₂₂F₃N₇O₂ | 545.18 | Oxidation[1][2] |
Experimental Protocols
Stability-Indicating HPLC Method for Nilotinib and its Degradation Products
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating Nilotinib from its major degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 5 with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 260 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 10 mL of mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with the mobile phase.[5]
-
Sample Solution: Prepare the sample solution in the mobile phase to obtain a theoretical concentration of 10 µg/mL of Nilotinib.
4. Forced Degradation Study Protocol:
-
Acid Degradation: Treat the Nilotinib stock solution with 1N HCl and heat at 60°C for 10 hours.[3] Neutralize the solution before injection.
-
Base Degradation: Treat the Nilotinib stock solution with 1N NaOH and heat at 60°C for 10 hours.[3] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Nilotinib stock solution with 5% H₂O₂ at room temperature for up to 18 hours.[3]
Visualizations
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: Troubleshooting workflow for identifying unexpected peaks.
References
- 1. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
Technical Support Center: Nilotinib Hydrochloride Monohydrate Solubility
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Nilotinib Hydrochloride Monohydrate by adjusting pH. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has low solubility and low permeability.[1] Its aqueous solubility is highly dependent on pH. The solubility significantly decreases as the pH increases, and it is practically insoluble in buffer solutions with a pH of 4.5 or higher.[1][2] It is more soluble in acidic media.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: If you are observing poor dissolution in an aqueous buffer, the most likely reason is that the pH of your buffer is too high. This compound's solubility is significantly reduced in solutions with a pH at or above 4.5.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of Nilotinib?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib.[3] It is reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[3]
Q4: How should I store Nilotinib powder and stock solutions?
A4: The lyophilized powder should be stored at -20°C, protected from light, and is stable for up to 24 months. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, desiccated, and protected from light. It is recommended to use these solutions within three months.[3]
Q5: Can I warm the solution to improve solubility?
A5: Gentle warming can aid in the dissolution of the powder. However, be cautious of potential degradation at elevated temperatures over extended periods.
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into an aqueous medium.
This is a common issue due to the poor aqueous solubility of Nilotinib, especially in neutral or alkaline buffers.[3]
Troubleshooting Steps:
-
Verify and Adjust pH: Ensure the final pH of your aqueous solution is in the acidic range (below 4.5).[3] This is the most critical factor for maintaining Nilotinib solubility.
-
Lower the Final Concentration: The final concentration of Nilotinib in your aqueous medium may be too high to remain in solution. Try working with a more diluted solution.[3]
-
Use a Co-solvent: If your experimental design allows, a small, optimized percentage of an organic co-solvent like ethanol (B145695) or methanol (B129727) might help maintain solubility. Nilotinib is sparingly soluble in these solvents.[3]
-
Order of Addition: Add the DMSO stock solution to the acidic aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility | Classification |
| < 4.5 | Soluble | Soluble in acidic media |
| ≥ 4.5 | Practically Insoluble | - |
This table summarizes the general pH-dependent solubility profile. For precise solubility values at specific pH levels, it is recommended to consult the manufacturer's technical data sheet or perform solubility studies.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Very Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Acetonitrile | Very Slightly Soluble |
| n-Octanol | Very Slightly Soluble |
| Water (pH ≥ 4.5) | Practically Insoluble |
Experimental Protocols
Protocol for Preparation of a Nilotinib Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of Nilotinib in an aqueous cell culture medium while maintaining its solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, acidic aqueous buffer (e.g., cell culture medium with pH adjusted to < 4.5)
-
Sterile, microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your acidic aqueous buffer (pH < 4.5) to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution into the acidic aqueous buffer to achieve the final desired concentration.
-
Crucially, add the Nilotinib stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further lowering the final concentration or slightly decreasing the pH of the buffer (if experimentally permissible).
-
Use the freshly prepared working solution for your experiment immediately.
-
Mandatory Visualizations
Caption: Nilotinib inhibits the BCR-ABL signaling pathway.
References
Technical Support Center: Managing Off-Target Effects of Nilotinib in Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Nilotinib (B1678881) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nilotinib and what is its primary target?
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI).[1] Its primary target is the BCR-ABL kinase, the fusion protein that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] Nilotinib is 10-30 times more potent than imatinib (B729) at inhibiting BCR-ABL kinase activity.[2]
Q2: What are the known off-target effects of Nilotinib?
Beyond its high affinity for BCR-ABL, Nilotinib is known to inhibit other kinases, which can lead to off-target effects in cellular experiments. These off-target activities can influence experimental outcomes and require careful consideration. Well-documented off-target kinases include Discoidin Domain Receptors (DDR1 and DDR2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4] Additionally, some studies have reported effects on MAPK11 (p38β), MAPK12 (p38α), ZAK kinase, and EphB4.[3][5]
Q3: What are the potential consequences of these off-target effects in my experiments?
Off-target effects of Nilotinib can manifest in various ways, including:
-
Altered Cell Proliferation and Viability: Inhibition of kinases like PDGFR and KIT can impact the growth of cell types that rely on these signaling pathways.
-
Immunomodulation: Nilotinib can affect the function of various immune cells, including T-lymphocytes, monocytes, and Natural Killer (NK) cells, primarily through inhibition of kinases involved in immune signaling.[1][6][7]
-
Changes in Cell Differentiation: Studies have shown that Nilotinib can impair skeletal myogenesis.[8]
-
Vascular Effects: Off-target mechanisms may alter endothelial cell function, including proliferation and migration.[9]
-
Unexpected Signaling Pathway Activation or Inhibition: Nilotinib has been shown to stimulate the activation of ERK1/2 and AKT pathways in myoblasts.[8]
Q4: How can I control for off-target effects of Nilotinib in my experiments?
Several strategies can be employed to control for and validate the off-target effects of Nilotinib:
-
Use of Structurally Unrelated Inhibitors: Compare the effects of Nilotinib with other BCR-ABL inhibitors that have different off-target profiles (e.g., Dasatinib).
-
Rescue Experiments: Attempt to rescue the observed phenotype by expressing a drug-resistant mutant of the intended target (BCR-ABL) or by activating downstream signaling pathways.
-
Knockdown or Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete potential off-target kinases and assess if this phenocopies the effect of Nilotinib.
-
Dose-Response Studies: Carefully titrate the concentration of Nilotinib to use the lowest effective concentration that inhibits the on-target (BCR-ABL) while minimizing off-target effects.
-
Biochemical Assays: Directly measure the activity of suspected off-target kinases in the presence of Nilotinib.
Troubleshooting Guides
Problem 1: I am observing unexpected levels of cytotoxicity in my cell line after Nilotinib treatment.
-
Possible Cause 1: Off-target kinase inhibition. Your cell line may be dependent on a signaling pathway that is inhibited by an off-target of Nilotinib. For example, high levels of monocyte death have been observed at clinically relevant concentrations of Nilotinib.[6][7]
-
Troubleshooting Step: Review the kinase dependency of your cell line. Perform a literature search to see if any of Nilotinib's known off-targets (see Table 1) are critical for the survival of your cells.
-
Troubleshooting Step: Perform a cell viability assay with a panel of TKIs with different off-target profiles to see if the cytotoxicity is specific to Nilotinib.
-
-
Possible Cause 2: Drug solubility and stability issues. Nilotinib has poor aqueous solubility and can precipitate out of solution, leading to inconsistent effective concentrations.[10]
-
Troubleshooting Step: Ensure proper solubilization of Nilotinib. It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C in aliquots to avoid freeze-thaw cycles.[10] Prepare fresh dilutions in your aqueous experimental medium for each experiment.[10] The pH of the final solution should be acidic (below 4.5) to improve solubility.[10]
-
Troubleshooting Step: Visually inspect your working solutions for any signs of precipitation.
-
Problem 2: My experimental results with Nilotinib are inconsistent.
-
Possible Cause 1: Inconsistent drug concentration. As mentioned above, solubility and stability issues can lead to variability in the actual concentration of Nilotinib in your experiments.[10][11]
-
Possible Cause 2: Cell line heterogeneity. Your cell line may consist of a mixed population of cells with varying sensitivities to Nilotinib.
-
Troubleshooting Step: Consider performing single-cell cloning to establish a homogenous cell population.[11]
-
-
Possible Cause 3: Assay variability. Inconsistent experimental procedures can lead to variable results.
-
Troubleshooting Step: Standardize your protocols, including cell seeding density, incubation times, and reagent concentrations.[11]
-
Data Presentation
Table 1: Kinase Inhibition Profile of Nilotinib
| Target Kinase | IC50 (nM) | Cellular/Biochemical Assay | Reference |
| On-Target | |||
| BCR-ABL | <30 | Cellular Proliferation | [2][12] |
| Key Off-Targets | |||
| DDR1 | Potent | Biochemical | [3] |
| DDR2 | Potent | Biochemical | [3] |
| PDGFRα | Potent | Biochemical | [3] |
| PDGFRβ | Potent | Biochemical | [3] |
| KIT | 35 | Cellular Proliferation | [4] |
| CSF-1R | Potent | Biochemical | [4] |
| EphB4 | 240 | Cellular Autophosphorylation | [5] |
| NQO2 | 380 | Enzyme Activity | [13] |
| Weakly Inhibited/Not Inhibited | |||
| c-Src | 4600 | Biochemical | [5] |
| Lyn | 2700 | Biochemical | [5] |
| Hck | 7500 | Biochemical | [5] |
| Lck | 5200 | Biochemical | [5] |
| Fyn | >10000 | Biochemical | [5] |
| VEGFR-2 | 5300 | Biochemical | [5] |
| p38 | 1700 | Biochemical | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Detect Off-Target Kinase Inhibition
This protocol describes how to assess the phosphorylation status of a potential off-target kinase (e.g., PDGFRβ) in response to Nilotinib treatment.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of Nilotinib (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFRβ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Nilotinib's on-target inhibition of BCR-ABL and key off-target effects.
Caption: A workflow for troubleshooting unexpected results with Nilotinib.
Caption: Logical relationship between on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nilotinib-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage of Nilotinib Hydrochloride Monohydrate powder
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of Nilotinib Hydrochloride Monohydrate powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal stability, the powder should be stored in a tightly sealed container, protected from moisture.[1][2][3] Specific temperature recommendations vary by supplier, but common guidelines suggest storage at 4°C for up to two years or -20°C for up to three years.[2] Some suppliers also indicate that storage at a controlled room temperature (20-25°C) in a tight container is acceptable.[4] Always refer to the product-specific information sheet provided by the manufacturer.
Q2: How should I store Nilotinib after it has been reconstituted in a solvent?
A2: Once dissolved, solutions of Nilotinib should be stored at low temperatures to maintain stability. For long-term storage, aliquoting the solution and storing it at -80°C is recommended, where it can be stable for up to 6 months.[1][2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2] Ensure the container is sealed to prevent evaporation and contamination.
Q3: Is this compound sensitive to light or heat?
A3: Forced degradation studies have shown that Nilotinib is relatively stable under photolytic (light) and thermal (heat) stress conditions.[5][6][7] However, as a general best practice for all chemical reagents, it is advisable to keep the powder away from direct sunlight and sources of ignition.[2] The compound is stable under normal, recommended storage conditions.[1][8]
Q4: What are the signs that my Nilotinib powder may have degraded?
A4: Visual signs of degradation can include a change in color from its typical white to slightly yellowish/greenish-yellow appearance or a change in texture (e.g., clumping due to moisture absorption).[4][9] If you observe any such changes or if your experimental results are inconsistent, the integrity of the compound may be compromised.
Q5: What safety precautions should I take when handling this powder?
A5: this compound should be handled with caution in a well-ventilated area, preferably within a laboratory hood.[8] Avoid direct contact with the skin and eyes and prevent the formation of dust or aerosols.[1][2][8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][8] The compound should be stored in a locked-up, secure location.[1][2][8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results (e.g., reduced potency).
-
Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the powder has been stored according to the manufacturer's recommendations (see Table 1). Check for any breaches in the container seal or exposure to moisture.
-
Review Solution Preparation: If using a stock solution, verify its age and storage conditions. Prepare a fresh solution from the powder if the stock is old or has been stored improperly.
-
Perform a Quality Check: If possible, run a simple quality control check, such as measuring its absorbance spectrum or using a reference standard in your assay for comparison.
-
Consult the Workflow: Follow the logical workflow diagram below to diagnose potential storage-related issues.
-
Issue 2: The powder appears discolored or clumped.
-
Possible Cause: Exposure to moisture or other contaminants.
-
Troubleshooting Steps:
-
Do Not Use: Discontinue the use of the affected vial, as its purity and concentration are no longer guaranteed.
-
Inspect Other Vials: Check other containers from the same batch for similar signs of degradation.
-
Review Storage Environment: Assess your storage facility for potential issues like high humidity or temperature fluctuations. Ensure containers are always tightly sealed after use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Optimal for long-term preservation.[2] |
| 4°C | Up to 2 years | Suitable for medium-term storage.[1][2] | |
| 20-25°C | Varies by supplier | Must be in a tightly sealed container.[4] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Ideal for stock solutions; avoid freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term working aliquots.[1][2] |
Experimental Protocols
Protocol: Forced Degradation Analysis
Forced degradation studies are essential for understanding the stability of a compound. The following is a summary of methodologies used in the literature to test the stability of Nilotinib.[5][6][10]
Objective: To assess the stability of this compound under various stress conditions.
Methodologies:
-
Acidic Degradation:
-
Dissolve a known quantity of Nilotinib powder in a suitable organic solvent (e.g., methanol).
-
Add 1N HCl to the solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 hours).[5]
-
Neutralize the solution and dilute it to a suitable concentration for analysis by a stability-indicating method like HPLC.
-
-
Basic Degradation:
-
Follow the same initial procedure as for acidic degradation.
-
Add 1N NaOH to the solution instead of HCl.
-
Heat the mixture under controlled conditions (e.g., 60°C for 10 hours).[5]
-
Neutralize and prepare the sample for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Nilotinib.
-
Add hydrogen peroxide (e.g., 5% H₂O₂) to the solution.
-
Keep the mixture at room temperature for a set period (e.g., up to 18 hours).[5]
-
Prepare the sample for analysis.
-
-
Thermal and Photolytic Stability:
-
For thermal stress, expose the solid powder to dry heat in an oven (e.g., 55°C for 50 hours).[11]
-
For photolytic stress, expose the solid powder to direct sunlight or a photostability chamber for a defined period (e.g., 48 hours).[11]
-
Following exposure, dissolve the powder and analyze it to check for degradation.
-
Results from Literature: Studies have shown that Nilotinib is stable under thermal and photolytic conditions but degrades under acidic, basic, and oxidative stress.[5][6][7]
Visualizations
Caption: Simplified signaling pathway of Nilotinib inhibiting the BCR-ABL kinase.
Caption: Troubleshooting workflow for suspected Nilotinib powder degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. arasto.com [arasto.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. akjournals.com [akjournals.com]
Validation & Comparative
A Head-to-Head Showdown: Second-Generation Tyrosine Kinase Inhibitors in the Crosshairs
In the landscape of targeted cancer therapy, second-generation tyrosine kinase inhibitors (TKIs) have emerged as pivotal players, offering improved efficacy and overcoming resistance to their first-generation predecessors. This comprehensive guide provides a detailed head-to-head comparison of these agents in chronic myeloid leukemia (CML), anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), and epidermal growth factor receptor (EGFR)-mutant NSCLC. We delve into the clinical trial data, experimental methodologies, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough comparative analysis.
Chronic Myeloid Leukemia (CML): The Battle Against BCR-ABL
The constitutively active BCR-ABL tyrosine kinase is the hallmark of CML. Second-generation TKIs—dasatinib, nilotinib, and bosutinib (B1684425)—have demonstrated superior efficacy over imatinib (B729) in the first-line setting.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. Second-generation TKIs effectively inhibit the kinase activity of BCR-ABL, blocking these aberrant signals.
Caption: The BCR-ABL signaling pathway and the inhibitory action of second-generation TKIs.
Efficacy and Safety Comparison of Second-Generation TKIs in First-Line CML
The following table summarizes key efficacy and safety data from the pivotal clinical trials: DASISION (Dasatinib vs. Imatinib), ENESTnd (Nilotinib vs. Imatinib), and BELA (Bosutinib vs. Imatinib).
| Feature | Dasatinib (DASISION)[1][2] | Nilotinib (ENESTnd)[3] | Bosutinib (BELA)[4][5] |
| Efficacy | |||
| Major Molecular Response (MMR) at 12 months | 46% | 44% (300mg BID) | 41% |
| Complete Cytogenetic Response (CCyR) by 12 months | 77% | 80% (300mg BID) | 70% |
| Progression to Accelerated/Blast Phase (AP/BP) | Lower rates vs. Imatinib | Lower rates vs. Imatinib | Fewer on-treatment transformations vs. Imatinib |
| Common Adverse Events (Grade 3/4) | |||
| Myelosuppression | Thrombocytopenia, Neutropenia | Neutropenia | Myelosuppression |
| Fluid Retention | Pleural Effusion | Peripheral Edema, Rash | Diarrhea, Vomiting |
| Other | Headache, Fatigue | Hyperglycemia, Pancreatitis | Elevated Liver Enzymes |
ALK-Positive Non-Small Cell Lung Cancer (NSCLC): Targeting the ALK Fusion Protein
Rearrangements in the anaplastic lymphoma kinase (ALK) gene drive a subset of NSCLC. Second-generation ALK inhibitors, including alectinib, brigatinib, and ceritinib (B560025), have shown remarkable activity, particularly in patients who have progressed on the first-generation inhibitor crizotinib, and are now established as first-line options.
ALK Signaling Pathway
The EML4-ALK fusion protein, the most common ALK rearrangement, leads to constitutive activation of the ALK tyrosine kinase. This triggers downstream signaling through the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting tumor growth and survival.
Caption: The EML4-ALK signaling pathway and the inhibitory action of second-generation ALK TKIs.
Efficacy and Safety Comparison of Second-Generation ALK TKIs in First-Line ALK+ NSCLC
The ALEX (Alectinib vs. Crizotinib), ALTA-1L (Brigatinib vs. Crizotinib), and ASCEND-4 (Ceritinib vs. Chemotherapy) trials have established the superiority of second-generation ALK inhibitors in the first-line setting.
| Feature | Alectinib (ALEX)[6][7] | Brigatinib (ALTA-1L)[8][9][10] | Ceritinib (ASCEND-4)[11][12][13] |
| Efficacy | |||
| Median Progression-Free Survival (PFS) | 34.8 months | 24.0 months | 16.6 months |
| Objective Response Rate (ORR) | 82.9% | 71% | 72.5% |
| Intracranial ORR (in patients with measurable CNS lesions) | 81% | 78% | 72.7% |
| Common Adverse Events (Grade 3/4) | |||
| Hepatotoxicity | Increased AST/ALT | Increased CPK, Hypertension | Increased ALT/AST |
| Gastrointestinal | Anemia, Constipation | Nausea, Diarrhea | Diarrhea, Nausea, Vomiting |
| Other | Myalgia, Edema | Interstitial Lung Disease/Pneumonitis | Fatigue |
EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC): A New Generation of Inhibitors
For patients with NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R), second-generation TKIs afatinib (B358) and dacomitinib (B1663576) offer a more potent and broader inhibition of the ErbB family of receptors compared to first-generation agents.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival. Activating mutations in EGFR lead to constitutive kinase activity.
Caption: The EGFR signaling pathway in mutant NSCLC and the inhibitory action of second-generation TKIs.
Efficacy and Safety Comparison of Second-Generation EGFR TKIs in First-Line EGFR+ NSCLC
The LUX-Lung 7 trial compared afatinib to gefitinib (B1684475), and the ARCHER 1050 trial compared dacomitinib to gefitinib, demonstrating the efficacy of these second-generation inhibitors.
| Feature | Afatinib (LUX-Lung 7)[14][15][16][17] | Dacomitinib (ARCHER 1050)[18][19][20][21][22] |
| Efficacy | ||
| Median Progression-Free Survival (PFS) | 11.0 months | 14.7 months |
| Objective Response Rate (ORR) | 70% | 75% |
| Median Overall Survival (OS) | 27.9 months | 34.1 months |
| Common Adverse Events (Grade 3/4) | ||
| Dermatological | Rash/Acne, Stomatitis | Dermatitis Acneiform, Paronychia |
| Gastrointestinal | Diarrhea | Diarrhea, Stomatitis |
| Other | Fatigue | Elevated Liver Enzymes |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the fundamental experimental methodologies employed in the preclinical and clinical assessment of second-generation TKIs.
Experimental Workflow for TKI Evaluation
The evaluation of a novel TKI follows a standardized workflow from preclinical in vitro and in vivo studies to phased clinical trials in human subjects.
Caption: A generalized experimental workflow for the development and evaluation of tyrosine kinase inhibitors.
1. In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity of the TKI against the target kinase (e.g., BCR-ABL, ALK, EGFR) and other kinases (kinome profiling).
-
Methodology: Recombinant kinase domains are incubated with a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled ³²P-ATP or ³³P-ATP). The TKI is added at varying concentrations. The amount of phosphorylated substrate is then quantified to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity). Non-radioactive methods using fluorescence or luminescence are also common.
2. Cell Viability and Proliferation Assays:
-
Objective: To assess the cytotoxic or cytostatic effect of the TKI on cancer cell lines harboring the target mutation.
-
Methodologies:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells. Cells are treated with the TKI for a set period (e.g., 72 hours), and then a tetrazolium salt (MTT or XTT) is added. Viable cells with active metabolism convert the salt into a colored formazan (B1609692) product, which is quantified by spectrophotometry.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes are stained blue. The percentage of viable cells is determined by counting under a microscope.
-
Clonogenic Assay: Assesses the long-term ability of a single cell to form a colony. Cells are treated with the TKI, then plated at a low density and allowed to grow for 1-3 weeks. The number of colonies formed is counted to determine the surviving fraction.
-
3. Western Blotting:
-
Objective: To confirm the on-target effect of the TKI by assessing the phosphorylation status of the target kinase and its downstream signaling proteins.
-
Methodology: Cancer cells are treated with the TKI. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BCR-ABL, BCR-ABL, p-ERK, ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the signal is detected using a chemiluminescent substrate.
4. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.
-
Methodology: Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the TKI or a vehicle control. Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors can be excised for further analysis (e.g., western blotting to assess target inhibition).
5. Clinical Trial Methodologies:
-
Patient Enrollment: Patients with a confirmed diagnosis of the specific cancer and the target genetic alteration (e.g., BCR-ABL fusion, ALK rearrangement, EGFR mutation) are enrolled.
-
Treatment Allocation: In randomized controlled trials, patients are randomly assigned to receive the investigational TKI or the standard-of-care treatment.
-
Efficacy Assessment: Tumor responses are typically assessed by imaging (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST). Molecular and cytogenetic responses in CML are monitored by quantitative PCR for BCR-ABL1 transcripts and chromosome banding analysis of bone marrow cells, respectively.
-
Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
This guide provides a comprehensive, data-driven comparison of second-generation tyrosine kinase inhibitors. The provided tables, diagrams, and experimental protocols are intended to be a valuable resource for the scientific community, aiding in the understanding and continued development of targeted cancer therapies.
References
- 1. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. esmo.org [esmo.org]
- 12. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novartis.medicalcongressposters.com [novartis.medicalcongressposters.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Improvement in Overall Survival in a Randomized Study That Compared Dacomitinib With Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Forced degradation studies of Nilotinib Hydrochloride Monohydrate under stress conditions
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of Nilotinib Hydrochloride Monohydrate under various stress conditions, with a comparative look at other tyrosine kinase inhibitors.
This compound, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] Understanding its stability profile under forced degradation conditions is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. This guide provides an in-depth analysis of the forced degradation of Nilotinib, presenting a comparative overview with other prominent tyrosine kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Stability Profile of Tyrosine Kinase Inhibitors
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing. Below is a comparative summary of the degradation behavior of Nilotinib and other tyrosine kinase inhibitors under various stress conditions.
| Stress Condition | This compound | Imatinib (B729) Mesylate | Dasatinib | Bosutinib Monohydrate | Ponatinib (B1185) |
| Acid Hydrolysis | Degrades[1][2][4][5] | Degrades[6] | Degrades, novel degradation product formed[7] | Information not readily available | Information not readily available |
| Base Hydrolysis | Degrades[1][2][4][5] | Degrades[6] | Degrades[8] | Degrades[9] | Degrades (alkaline condition)[10] |
| Oxidative | Degrades[1][2][4][5] | Degrades[6] | Degrades[8] | Degrades[9] | Degrades, novel degradation product formed[10] |
| Thermal | Stable[1][2][4] | Stable[11] | Stable[8] | Stable | Information not readily available |
| Photolytic | Stable[1][2][4] | Photostable[6] | Degrades[9] | Degrades[9] | Information not readily available |
Quantitative Analysis of Nilotinib Degradation
The following table summarizes the quantitative data from a forced degradation study on this compound, highlighting the extent of degradation and the major degradation products (DPs) formed.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products (DP) Identified |
| Acid Hydrolysis | 1N HCl | 10 hours | 60°C | 26.17% | DP-1 (20.36%)[5] |
| Base Hydrolysis | 1N NaOH | 10 hours | 60°C | 23.71% | DP-1 (10.8%), DP-2 (7.96%)[5] |
| Oxidative | 5% H₂O₂ | 18 hours | RT | 16.21% | DP-3 (14.46%)[5] |
| Thermal | Dry Heat | 48 hours | Sunlight | No significant degradation | - |
| Photolytic | UV Light | - | - | No significant degradation | - |
Identified Degradation Products of Nilotinib:
-
DP-1 (Acid Degradation Product): 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (Molecular Mass: 306.11 g/mol , Formula: C₁₇H₁₄N₄O₂)[1][2][4]
-
DP-2 (Base Degradation Product): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Molecular Mass: 241.08 g/mol , Formula: C₁₁H₁₀F₃N₃)[1][4]
-
DP-3 (Oxidative Degradation Product): 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide (Molecular Mass: 545.18 g/mol , Formula: C₂₈H₂₂F₃N₇O₂)[1][4]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid Hydrolysis
-
Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 1N Hydrochloric Acid (HCl).
-
Reflux the solution at 60°C for 10 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Base Hydrolysis
-
Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Add an equal volume of 1N Sodium Hydroxide (NaOH).
-
Reflux the solution at 60°C for 10 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N Hydrochloric Acid (HCl).
-
Dilute the resulting solution with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of 5% Hydrogen Peroxide (H₂O₂).[5]
-
Keep the solution at room temperature for 18 hours.[5]
-
Dilute the resulting solution with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Thermal Degradation
-
Place a known quantity of solid this compound powder in a petri dish.
-
Expose the sample to dry heat in a temperature-controlled oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 10 days).[8]
-
Alternatively, expose the solid drug to sunlight for 48 hours.
-
After exposure, dissolve a known amount of the stressed sample in a suitable solvent.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound (of known concentration) to a photostability chamber.
-
The exposure should be to a combination of visible and UV light, as per ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the samples appropriately and analyze by HPLC.
Visualizing the Process
To better understand the workflow and logic of forced degradation studies, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationship of a forced degradation study.
References
- 1. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. [PDF] FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | Semantic Scholar [semanticscholar.org]
- 3. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of Nilotinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Nilotinib with other key Tyrosine Kinase Inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The development of resistance, often through mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge.[1] Understanding the efficacy of different TKIs against these mutations is crucial for optimizing treatment strategies and developing next-generation inhibitors.
Comparative Efficacy of TKIs Against BCR-ABL1 Mutations
The primary mechanism of resistance to TKI therapy in CML involves point mutations within the kinase domain of the BCR-ABL1 oncoprotein.[2] These mutations can impair drug binding and reactivate downstream signaling pathways that drive leukemogenesis.[3] The table below summarizes the in vitro efficacy, represented by half-maximal inhibitory concentration (IC50) values, of five prominent TKIs against a panel of common BCR-ABL1 mutations. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cross-Resistance Profile of Common BCR-ABL1 Mutations to Different TKIs (IC50 in nM)
| BCR-ABL1 Mutation | Imatinib (B729) | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Unmutated (WT) | 25-100 | 15-50 | 0.5-5 | 20-120 | 0.4-2 |
| P-loop Mutations | |||||
| G250E | 300-1500 | 100-500 | 5-20 | 150-400 | 2-10 |
| Y253H | >5000 | 250-1000 | 10-50 | >1000 | 5-25 |
| E255K/V | >5000 | 500-2000 | 10-100 | >1000 | 5-30 |
| Gatekeeper Mutation | |||||
| T315I | >10000 | >5000 | >1000 | >2000 | 10-50 |
| Other Common Mutations | |||||
| M351T | 300-1000 | 50-150 | 1-10 | 100-300 | 1-5 |
| F359V/C | >3000 | 150-600 | 5-25 | 200-800 | 2-15 |
Data compiled from multiple sources. Actual IC50 values can vary based on the specific experimental conditions and cell lines used.[4][5][6][7][8][9]
Analysis of Cross-Resistance:
-
Nilotinib demonstrates significantly greater potency against the unmutated BCR-ABL1 kinase compared to Imatinib and is effective against many Imatinib-resistant mutations.[1][9] However, its efficacy is reduced against certain P-loop mutations (e.g., Y253H, E255K/V) and it is completely ineffective against the T315I "gatekeeper" mutation.[1][10]
-
Dasatinib is a potent inhibitor effective against a broad range of mutations, including many that show reduced sensitivity to Nilotinib.[10] It binds to the active "DFG-in" conformation of the ABL1 kinase, unlike Imatinib and Nilotinib which bind to the inactive "DFG-out" conformation.[2] Like other first and second-generation TKIs, it is not effective against the T315I mutation.[5]
-
Bosutinib shows a resistance profile that is somewhat similar to Nilotinib, with activity against many Imatinib-resistant mutants but with limited efficacy against the T315I mutation and some P-loop mutations.[5]
-
Ponatinib , a third-generation TKI, was specifically designed to overcome the T315I mutation.[3][5] It is the only TKI in this comparison that demonstrates significant activity against this highly resistant form of BCR-ABL1.[3]
Signaling Pathways and Experimental Methodologies
BCR-ABL1 Signaling Pathway
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives CML by activating a complex network of downstream signaling pathways.[11][12] These pathways promote growth factor-independent proliferation, inhibit apoptosis (programmed cell death), and alter cell adhesion.[11][13] TKIs function by binding to the ATP-binding pocket of the BCR-ABL1 kinase domain, blocking its activity and inhibiting these downstream signals.[11][14]
BCR-ABL1 signaling cascade and TKI inhibition point.
Experimental Protocols
The determination of TKI cross-resistance profiles relies on robust in vitro assays. The following is a generalized protocol for determining the IC50 values of TKIs in CML cell lines.
Protocol: In Vitro Cell Viability Assay for TKI IC50 Determination
-
Cell Culture:
-
Culture CML cell lines (e.g., Ba/F3) engineered to express specific BCR-ABL1 mutations.
-
Use appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and necessary cytokines (for certain cell lines).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2, ensuring they are in the logarithmic growth phase before experimentation.[15]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of TKIs (Nilotinib, Imatinib, etc.) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the TKI stock solutions in the culture medium to achieve a range of final concentrations.
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[7]
-
After a brief incubation period (e.g., 24 hours), add the TKI dilutions to the wells. Include vehicle controls (DMSO-treated) and untreated controls.[7][15]
-
-
Cell Viability Assessment (e.g., MTS/MTT or CCK-8 Assay):
-
Incubate the treated cells for a specified duration (typically 48-72 hours).[15]
-
Add a cell viability reagent (e.g., MTS, MTT, or CCK-8) to each well according to the manufacturer's instructions.[15][16]
-
Incubate for an additional 2-4 hours to allow for colorimetric reaction development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.
-
Plot the cell viability percentage against the logarithm of the TKI concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response).[7]
-
Workflow for in vitro TKI efficacy and resistance testing.
References
- 1. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Novel Nilotinib Analogues Demonstrate Enhanced Efficacy in Hepatocellular Carcinoma Cell Lines
A comparative analysis of newly synthesized Nilotinib analogues reveals superior anti-cancer properties over the parent drug in preclinical studies targeting hepatocellular carcinoma (HCC). These findings, stemming from recent research, highlight the potential of these novel compounds to overcome limitations and improve therapeutic outcomes for liver cancer.[1][2]
Researchers have synthesized and evaluated a new series of Nilotinib analogues, designated NA-1, NA-2, and NA-3, demonstrating their enhanced cytotoxic and anti-migratory effects on the HepG2 human liver cancer cell line.[1][2] Notably, analogue NA-1 emerged as a particularly potent agent, exhibiting a stronger apoptotic effect than Nilotinib.[2][3] This guide provides a detailed comparison of these novel analogues against the parent compound, Nilotinib, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Comparative Anti-Cancer Activity
The efficacy of the novel Nilotinib analogues was assessed through various in vitro assays, with the key quantitative data summarized below for direct comparison.
Cell Cycle Distribution
The analogues induced significant alterations in the cell cycle progression of HepG2 cells after a 48-hour treatment. All three analogues prompted an arrest in the mitosis (G2/M) phase of the cell cycle.[2][3]
Table 1: Effect on Cell Cycle Distribution in HepG2 Cells (48h treatment with 10 µM)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.9 |
| Nilotinib | 48.2 ± 1.8 | 32.5 ± 1.7 | 19.3 ± 1.1 |
| NA-1 | 35.1 ± 1.5 | 25.8 ± 1.3 | 39.1 ± 2.0 |
| NA-2 | 40.2 ± 1.9 | 29.3 ± 1.6 | 30.5 ± 1.7 |
| NA-3 | 42.7 ± 2.0 | 27.5 ± 1.4 | 29.8 ± 1.6 |
| Data sourced from Pechlivani et al. (2024).[1] |
Apoptosis Induction
The apoptotic potential of the analogues was evaluated, revealing that NA-1 is a more potent inducer of apoptosis in HepG2 cells compared to Nilotinib. Interestingly, none of the compounds promoted apoptosis in healthy Human Umbilical Vein Endothelial Cells (HUVECs), suggesting a degree of cancer cell selectivity.[2][3]
Table 2: Apoptosis in HepG2 Cells (48h treatment with 10 µM)
| Compound | Apoptotic Cells (%) |
| Control (DMSO) | 3.2 ± 0.4 |
| Nilotinib | 12.5 ± 1.1 |
| NA-1 | 25.8 ± 1.9 |
| NA-2 | 15.3 ± 1.3 |
| NA-3 | 18.7 ± 1.5 |
| Data sourced from Pechlivani et al. (2024).[1] |
Cell Migration and Invasion Markers
The analogues demonstrated varied effects on the expression of E-cadherin and N-cadherin, key proteins involved in cell adhesion and migration. Analogue-1 and Analogue-3 also showed significant antimigratory effects on HepG2 cells.[2][4]
Table 3: Effect on E-cadherin and N-cadherin Expression in HepG2 Cells (48h treatment)
| Compound | E-cadherin Reduction (%) | N-cadherin Reduction (%) |
| Nilotinib | 38.74 | 0.87 |
| Analogue-1 | 82.73 | 48.17 |
| Analogue-2 | 25.07 | 65.24 |
| Analogue-3 | 51.78 | 32.16 |
| Data derived from Western Blot analysis by Pechlivani et al. (2024).[2] |
Table 4: Inhibition of HepG2 Cell Migration
| Compound | % Inhibition of Cell Migration |
| Nilotinib | 28.4 ± 3.1 |
| Analogue-1 | 45.2 ± 4.3 |
| Analogue-2 | 35.7 ± 3.8 |
| Analogue-3 | 43.9 ± 4.1 |
| * p < 0.05 compared with control.[2] |
Signaling Pathways and Mechanism of Action
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][3] Its analogues are designed to retain this activity while potentially interacting with other pathways relevant to HCC. In HCC, Nilotinib has also been shown to induce autophagy through the activation of AMP-activated protein kinase (AMPK), a mechanism mediated by protein phosphatase 2A (PP2A).[5][6] This suggests a multi-faceted approach by which Nilotinib and its analogues can exert their anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture
HepG2 human hepatocellular carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis
HepG2 cells were seeded in 6-well plates and treated with Nilotinib or its analogues (10 µM) for 48 hours. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight. The fixed cells were then washed with PBS and incubated with RNase A and propidium (B1200493) iodide (PI) in the dark for 30 minutes at room temperature. Cell cycle distribution was analyzed by flow cytometry.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. HepG2 cells were treated as described for the cell cycle analysis. After 48 hours, both floating and adherent cells were collected, washed with cold PBS, and resuspended in binding buffer. Cells were stained with Annexin V-FITC and PI according to the manufacturer's instructions and analyzed by flow cytometry.
Western Blot Analysis
To assess the expression of E-cadherin and N-cadherin, HepG2 cells were incubated with Nilotinib or its analogues for 48 hours.[2] Total protein was extracted from the cell lysates.[7] 20 µg of total protein from each sample was separated by 8% SDS-PAGE and transferred to a nitrocellulose membrane.[7] The membranes were blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, and β-actin (as a loading control) overnight at 4°C.[7] After washing, membranes were incubated with a secondary antibody.[7] The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Conclusion
The novel Nilotinib analogues, particularly NA-1, exhibit promising anti-cancer activity in hepatocellular carcinoma cell lines, surpassing the parent compound in key areas such as apoptosis induction and inhibition of cell migration markers.[2][3] These preclinical findings underscore the potential for developing new tyrosine kinase inhibitors with improved efficacy for the treatment of HCC. Further investigations, including in vivo studies, are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Nilotinib Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib induces autophagy in hepatocellular carcinoma through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro [mdpi.com]
In-Vitro Showdown: Nilotinib vs. Dasatinib in the Fight Against Bcr-Abl Mutations
For Immediate Release
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the second-generation tyrosine kinase inhibitors (TKIs) Nilotinib (B1678881) and Dasatinib (B193332) have emerged as potent alternatives for patients who develop resistance to Imatinib (B729). This guide provides a detailed in-vitro comparison of their efficacy against various Bcr-Abl mutations, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML. While Imatinib, the first-generation TKI, revolutionized CML treatment, its effectiveness can be compromised by point mutations in the Abl kinase domain. Nilotinib and Dasatinib were designed to overcome this resistance, exhibiting greater potency and activity against a broader spectrum of Bcr-Abl mutations.[1][2]
Comparative Efficacy: A Quantitative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in-vitro IC50 values for Nilotinib and Dasatinib against wild-type Bcr-Abl and a panel of clinically relevant mutations, compiled from multiple studies. Lower IC50 values indicate higher potency.
| Bcr-Abl Mutation | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Fold Change vs. Wild-Type (Nilotinib) | Fold Change vs. Wild-Type (Dasatinib) |
| Wild-Type | ~20-30 | <1 - 3 | - | - |
| P-loop Mutations | ||||
| G250E | 49 | 4 | 1.6-2.5 | >1 |
| Q252H | 67 | 11 | 2.2-3.4 | >3 |
| Y253F | 133 | 4 | 4.4-6.7 | >1 |
| Y253H | 350 - 450 | 4 | 11.7-22.5 | >1 |
| E255K | 150 - 200 | 4 | 5-10 | >1 |
| E255V | 350 - 450 | 5 | 11.7-22.5 | >1 |
| Gatekeeper Mutation | ||||
| T315I | >2000 - 5000 | >500 - 3000 | >66 | >166 |
| Other Clinically Relevant Mutations | ||||
| M244V | 37 | 3 | 1.2-1.9 | 1 |
| F317L | 59 | 28 | 2-3 | 9.3 |
| M351T | 33 | 3 | 1.1-1.7 | 1 |
| F359V | 150 - 200 | 5 | 5-10 | 1.7 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell lines used. The data presented is a synthesis of reported values to illustrate relative potencies.[1][3][4][5]
As the data indicates, both Nilotinib and Dasatinib are significantly more potent than Imatinib against wild-type Bcr-Abl. Dasatinib generally exhibits lower IC50 values across a range of mutations compared to Nilotinib.[1][2] However, certain mutations confer differential sensitivity. For instance, mutations like Y253H and E255V show significantly higher resistance to Nilotinib while remaining sensitive to Dasatinib.[3][6] Conversely, mutations such as F317L are more sensitive to Nilotinib.[3][6] Critically, neither drug is effective against the T315I "gatekeeper" mutation.[1][3]
Understanding the Bcr-Abl Signaling Network
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both Nilotinib and Dasatinib exert their effects by inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Bcr-Abl signaling cascade and points of inhibition.
Experimental Protocols
To ensure the reproducibility and accuracy of in-vitro comparative studies, detailed and consistent experimental protocols are paramount. Below are methodologies for key experiments used to evaluate the efficacy of Nilotinib and Dasatinib.
In-Vitro Bcr-Abl Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Peptide substrate (e.g., Abltide)
-
ATP (with a detectable label, e.g., [γ-³²P]ATP)
-
Nilotinib and Dasatinib stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
96-well plates
-
Scintillation counter or filter-binding apparatus
Procedure:
-
Prepare serial dilutions of Nilotinib and Dasatinib in kinase reaction buffer.
-
In a 96-well plate, add the recombinant Bcr-Abl enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells and incubate for 15-30 minutes at room temperature to allow for drug-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and labeled ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each drug concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell Proliferation Assay (Ba/F3 Cells)
This cell-based assay assesses the ability of the inhibitors to suppress the growth of cells that are dependent on Bcr-Abl kinase activity for their proliferation and survival. Murine Ba/F3 pro-B cells, which are dependent on interleukin-3 (IL-3) for growth, can be rendered IL-3 independent by stable transfection with Bcr-Abl, making them an excellent model system.[8][9]
Materials:
-
Ba/F3 cells stably expressing wild-type or mutated Bcr-Abl
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
96-well cell culture plates
-
Nilotinib and Dasatinib stock solutions (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture the Bcr-Abl expressing Ba/F3 cells in complete culture medium without IL-3.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of Nilotinib and Dasatinib in the culture medium.
-
Add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][10]
A generalized workflow for in-vitro inhibitor comparison.
Conclusion
Both Nilotinib and Dasatinib represent significant advancements in the treatment of CML, offering potent inhibitory activity against a wide range of Imatinib-resistant Bcr-Abl mutations. In-vitro studies demonstrate that while Dasatinib is generally more potent across many mutations, specific mutations may exhibit greater sensitivity to Nilotinib. The choice between these inhibitors in a clinical or research setting may be guided by the specific Bcr-Abl mutation present. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future Bcr-Abl inhibitors.
References
- 1. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Methods for Nilotinib Quantification: LC-MS/MS and HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of Nilotinib (B1678881) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the two most prevalent bioanalytical methods for Nilotinib analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document outlines the performance characteristics of each method, supported by experimental data from published studies. Detailed experimental protocols for both techniques are provided to facilitate method implementation and validation.
Performance Comparison
The choice between LC-MS/MS and HPLC-UV for Nilotinib analysis depends on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity, while HPLC-UV offers a cost-effective and accessible alternative for routine analysis.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 5 - 5000 ng/mL[1][2] | 50 - 2500 ng/mL[3], 250 - 5000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] | 5 ng/mL[3], 31.63 ng/mL[5], 250 ng/mL[4] |
| Accuracy (%) | 92.1 - 109.5%[1][2] | 98.2 - 107.7%[3] |
| Intra-day Precision (%RSD) | 2.5 - 7.8%[1][2] | < 7.1%[3] |
| Inter-day Precision (%RSD) | 0 - 5.6%[1][2] | < 7.1%[3] |
| Recovery (%) | Not explicitly stated, but stable internal standard ratio suggests consistency[1] | 98.2 - 107.7%[3] |
Experimental Protocols
LC-MS/MS Method for Nilotinib in Human Plasma
This protocol is based on a validated method for the quantification of Nilotinib in human plasma.[1][2]
a. Sample Preparation:
-
To 0.2 mL of human plasma, add an internal standard (e.g., [C13, N15]-labeled Nilotinib).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
b. Liquid Chromatography:
-
Column: Hydro-Synergi column[1]
-
Mobile Phase: A gradient of 0.1% formic acid in methanol (B129727) and 0.1% formic acid in water[1]
-
Flow Rate: 0.2 mL/min[1]
c. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode[1]
-
Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1]
-
Monitored m/z transitions:
-
Nilotinib: 530.4 [M+H]+[1]
-
Internal Standard: (dependent on the choice of IS)
-
HPLC-UV Method for Nilotinib in Human Plasma
This protocol is based on a validated method and offers a simpler, more economical alternative to LC-MS/MS.[3]
a. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., Dasatinib).
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
b. High-Performance Liquid Chromatography:
-
Column: Capcell Pak C18 MG II[3]
-
Mobile Phase: A mixture of 0.5% Na2PO4H2O (pH 2.5), acetonitrile, and methanol (55:25:20, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV absorbance at 250 nm[3]
Visualizing the Bioanalytical Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each bioanalytical method.
Method Comparison Logic
The selection of an appropriate bioanalytical method is a critical decision in the drug development process. The following diagram illustrates a logical framework for choosing between LC-MS/MS and HPLC-UV for Nilotinib analysis based on key project requirements.
Other Potential Bioanalytical Methods
While LC-MS/MS and HPLC-UV are the most common techniques, other methods have been explored for the analysis of tyrosine kinase inhibitors, including Nilotinib. These include:
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and reagent volumes. CE coupled with mass spectrometry (CE-MS) has been used for the determination of various tyrosine kinase inhibitors.[6][7]
-
Immunoassays: While no specific immunoassay for Nilotinib quantification was identified in the literature search, this approach could potentially be developed for high-throughput screening.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique has been used to identify Nilotinib as an inhibitor of inflammation in acute myeloid leukemia, demonstrating its utility in cellular assays.[8][9]
These alternative methods are not as widely adopted for routine quantitative bioanalysis of Nilotinib as LC-MS/MS and HPLC-UV, but they represent potential future directions in the field.
References
- 1. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography-mass spectrometry assay for quantitation of the tyrosine kinase inhibitor nilotinib in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for the determination of nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Proper Disposal of Nilotinib Hydrochloride Monohydrate: A Guide for Laboratory Professionals
The proper disposal of Nilotinib Hydrochloride Monohydrate, an antineoplastic agent, is critical for ensuring personnel safety and environmental protection.[1] As a substance classified as hazardous and toxic to aquatic life, it necessitates strict adherence to established disposal protocols.[2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of Nilotinib waste in a laboratory or research setting.
Core Principles for Disposal
This compound and any materials contaminated with it must be managed as hazardous waste.[4] The following core principles must be observed:
-
Do Not Dispose in General Waste: This substance must not be disposed of with household or general laboratory trash.[2]
-
Prohibit Sewer Disposal: Do not allow the product to enter sewage systems, drains, ground water, or any water course.[2][4][5] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[6]
-
Use Licensed Waste Contractors: Disposal must be carried out by a licensed medical or hazardous waste contractor.[7][8]
-
Treat All Contaminated Items as Hazardous: All uncleaned packaging, personal protective equipment (PPE), and labware that has come into contact with Nilotinib must be handled with the same precautions as the substance itself.[2][5]
Hazard and Transportation Information
Nilotinib is subject to specific hazard classifications and transport regulations. This information is crucial for correct labeling and handling by waste management services.
| Hazard Classification | Code / Identifier | Description |
| Transport UN Number | UN 3077 | Designates an "Environmentally hazardous substance, solid, n.o.s. (Nilotinib)".[2][4] |
| Water Hazard Class | Class 3 (Self-assessment) | Indicates the substance is extremely hazardous for water.[2] |
| GHS Hazard Statements | H361, H372, H410 | Suspected of damaging fertility or the unborn child (H361), Causes damage to organs through prolonged or repeated exposure (H372), and is Very toxic to aquatic life with long lasting effects (H410).[3] |
| Waste Properties | HP 10, HP 14 | Classified as toxic for reproduction (HP 10) and ecotoxic (HP 14).[4] |
Step-by-Step Disposal Procedure
-
Segregation at the Source: Immediately segregate all waste contaminated with Nilotinib. This includes unused or expired powder, contaminated gloves, gowns, bench protectors, vials, syringes, and cleaning materials.[9]
-
Use Designated Hazardous Waste Containers: Place all Nilotinib waste into a dedicated, properly labeled hazardous waste container.[9] For hazardous pharmaceutical waste, these containers are typically black and clearly marked.[8][10]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste Pharmaceuticals" and includes the name "Nilotinib," in accordance with EPA, state, and local regulations.[8][11]
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic, pending collection. This area should be clearly marked as a hazardous waste accumulation point.
-
Professional Collection and Final Disposal: Arrange for a licensed hazardous waste management service to collect the waste.[7] The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7][8] Alternatively, disposal may occur at a licensed hazardous waste landfill.[7]
Protocol for Spill Management
Accidental spills of Nilotinib must be managed immediately and effectively to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Restrict access to the spill area to prevent unauthorized entry.[5]
-
Don Personal Protective Equipment (PPE): Before cleanup, personnel must wear appropriate PPE, including double gloves, a protective gown, eye protection (goggles and face shield), and respiratory protection if dust is generated.[5][11][12]
-
Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne. Avoid raising dust.[5]
-
Collect the Material: Carefully sweep up or absorb the spilled material and place it into a designated hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area thoroughly a minimum of three times using a detergent solution, followed by a rinse with water.[13]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the sealed hazardous waste container for disposal.[11][13]
-
Report the Incident: Report any spills to the appropriate safety officer or supervisor in accordance with your institution's policies.[13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of Nilotinib waste.
References
- 1. cdc.gov [cdc.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. carlroth.com [carlroth.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. epa.gov [epa.gov]
- 7. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. ph.health.mil [ph.health.mil]
- 10. medicalwastepros.com [medicalwastepros.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. safety.duke.edu [safety.duke.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Nilotinib Hydrochloride Monohydrate
For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling Nilotinib Hydrochloride Monohydrate. Adherence to these protocols is mandatory to ensure a safe research environment and prevent hazardous exposure.
This compound is a potent compound requiring stringent handling protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and ensure the well-being of researchers and scientists.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards.[1] Understanding these risks is the first step in safe handling. The primary hazards include skin irritation, the potential to cause an allergic skin reaction, serious eye damage, and respiratory sensitization.[1] It is also suspected of causing genetic defects and reproductive harm, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, this compound is hazardous to the aquatic environment.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory for all personnel handling this compound.
| Personal Protective Equipment | Specifications and Use |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form to prevent inhalation of dust particles.[1][3] |
| Eye and Face Protection | Safety goggles with side-shields are essential to protect against splashes and airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times.[3] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | An impervious lab coat or gown is required to prevent skin contact.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated controlled area, such as a chemical fume hood or a glove box, to ensure proper ventilation and containment.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, weighing materials, and waste containers, should be readily accessible.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood with a high-efficiency particulate air (HEPA) filter to minimize inhalation exposure.[2]
-
Use dedicated, clearly labeled equipment for handling this compound.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after each use. A common decontamination method involves scrubbing with alcohol.[1]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures for Exposure
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, sealed hazardous waste containers.
-
Solid Waste Disposal:
-
Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
For larger quantities of the compound, it is recommended to dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste in a sealed, properly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[1]
-
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
